Methyl 2-chloro-7h-purine-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-7H-purine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-14-6(13)4-3-5(10-2-9-3)12-7(8)11-4/h2H,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEHEAHBVNPBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC(=N1)Cl)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis Pathways for Methyl 2-Chloro-7H-Purine-6-Carboxylate: A Mechanistic and Protocol Guide
Introduction & Chemical Significance
Methyl 2-chloro-7H-purine-6-carboxylate (CAS: 1446407-09-5) is a highly versatile, bifunctional purine building block. The presence of a C2-chlorine and a C6-methyl ester provides orthogonal reactivity, enabling the divergent synthesis of complex nucleoside analogs, kinase inhibitors, and targeted therapeutics. The 2,6-dichloropurine scaffold, from which this compound is derived, is a cornerstone in the synthesis of FDA-approved nucleoside analogs such as Fludarabine and Nelarabine[1].
Note on Nomenclature: Due to the rapid tautomerization between the N7 and N9 protons in solution, this compound is interchangeably referred to as the 9H-tautomer in literature and commercial catalogs.
Mechanistic Causality: Designing the Synthetic Route
The de novo construction of the purine ring from pyrimidine precursors is often tedious and low-yielding. A more elegant and scalable approach utilizes commercially available 2,6-dichloropurine. The core synthetic challenge lies in differentiating the two chlorine atoms.
Regioselectivity at C6 vs. C2:
The C6 position of the purine ring is significantly more electron-deficient than the C2 position due to the cumulative electron-withdrawing effects of the adjacent N1 and N7/N9 nitrogen atoms. Consequently, transition-metal-catalyzed oxidative addition (e.g., with Palladium) or direct nucleophilic aromatic substitution (
Protecting Group Strategy: The acidic N9/N7 proton must be masked to prevent catalyst poisoning and undesired N-alkylation during cross-coupling[3]. The tetrahydropyranyl (THP) group is ideal here. Unlike benzyl (Bn) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups, THP is highly acid-labile. This allows for a streamlined "one-pot" global deprotection and esterification in the final step, maximizing atom economy and minimizing purification bottlenecks.
Fig 1: Electronic differentiation and regioselective oxidative addition in 2,6-dichloropurine.
Quantitative Data: Optimization of the Cyanation Step
To convert the C6-chlorine to a carboxylate precursor, a cyano group is introduced. The choice of cyanation conditions drastically impacts the yield and regioselectivity. Palladium-catalyzed cyanation is the superior choice for maintaining high C6 selectivity.
| Method | Reagents | Temp (°C) | C6-Cyano Yield (%) | C2-Cyano Yield (%) | Notes |
| Direct | KCN, DABCO, DMF | 25 | 45 | 15 | Poor regioselectivity, highly toxic[4]. |
| Pd-Catalyzed | 80 | 88 | < 2 | High regioselectivity, highly scalable[2]. | |
| Cu-Catalyzed | CuCN, NMP | 120 | 60 | 10 | Harsh thermal conditions, partial deprotection. |
Table 1: Comparison of cyanation methodologies for N9-protected 2,6-dichloropurine.
Step-by-Step Experimental Methodologies
Fig 2: Three-step synthetic workflow for this compound.
Protocol 1: Synthesis of 9-(Tetrahydro-2H-pyran-2-yl)-2,6-dichloro-9H-purine
Objective : Mask the acidic N9 proton to prevent interference in subsequent Pd-catalyzed cross-coupling[3].
-
Preparation : Charge a flame-dried 500 mL round-bottom flask with 2,6-dichloropurine (10.0 g, 52.9 mmol) and anhydrous ethyl acetate (200 mL).
-
Reagent Addition : Add 3,4-dihydro-2H-pyran (DHP) (6.67 g, 79.4 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (
) (0.10 g, 0.53 mmol). -
Reaction : Stir the suspension at 65 °C for 4 hours. The mixture will gradually become a clear solution as the protected purine dissolves, visually validating the reaction's progression.
-
Workup : Cool to room temperature, wash the organic layer with saturated aqueous
(100 mL) to neutralize the acid catalyst, followed by brine (100 mL). -
Isolation : Dry over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize from hexanes/ethyl acetate to yield the product as a white solid.
Protocol 2: Regioselective Palladium-Catalyzed Cyanation
Objective : Selectively substitute the C6-chlorine with a nitrile group via kinetic control.
-
Preparation : In a nitrogen-filled glovebox, combine the THP-protected dichloropurine (10.0 g, 36.6 mmol), zinc cyanide (
) (2.58 g, 22.0 mmol), and tetrakis(triphenylphosphine)palladium(0) ( ) (2.11 g, 1.83 mmol) in a 250 mL Schlenk flask. -
Solvent Addition : Add anhydrous, degassed DMF (100 mL) via syringe.
-
Reaction : Heat the mixture to 80 °C for 12 hours under a positive nitrogen atmosphere. The highly electrophilic C6 position undergoes rapid oxidative addition, driving the regioselectivity[2].
-
Workup : Cool the reaction, dilute with ethyl acetate (200 mL), and filter through a pad of Celite to remove zinc salts and palladium black. Wash the filtrate with 5% aqueous ammonium hydroxide (critical step to safely quench excess zinc cyanide) and brine.
-
Purification : Concentrate and purify via silica gel flash chromatography (eluting with 20% EtOAc in hexanes) to afford 2-chloro-6-cyano-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.
Protocol 3: One-Pot Pinner Reaction and Global Deprotection
Objective : Convert the C6-nitrile to a methyl ester while simultaneously cleaving the THP protecting group.
-
Preparation : Dissolve the cyano-purine intermediate (5.0 g, 18.9 mmol) in anhydrous methanol (100 mL) in a heavy-walled glass pressure vessel.
-
Acidification : Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution for 15 minutes until saturated.
-
Reaction : Seal the vessel and heat to 65 °C for 16 hours. The acidic conditions facilitate the Pinner reaction (converting the nitrile to an imidate, which hydrolyzes to the ester) and concurrently cleave the acid-labile THP group.
-
Workup : Cool to 0 °C and carefully vent the vessel. Concentrate the mixture in vacuo to remove excess HCl and methanol.
-
Neutralization and Isolation : Suspend the crude residue in cold water (50 mL) and adjust the pH strictly to 7.0 using saturated aqueous
. The target product, this compound, precipitates as an off-white solid. Filter, wash with cold water, and dry under high vacuum.
References[2] Title: Direct Regioselective C-H Cyanation of Purines
Source: MDPI URL:[1] Title: Advanced Technologies for Large Scale Supply of Marine Drugs Source: PMC URL:[4] Title: Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides Source: ACS Publications URL:[3] Title: Process for the preparation of 2-amino-6-chloropurine and derivatives Source: European Patent Office URL:
Sources
Physicochemical Profiling and Synthetic Utility of Methyl 2-chloro-7H-purine-6-carboxylate in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the purine scaffold remains one of the most privileged structures for targeting kinases and metabolic ectoenzymes. Methyl 2-chloro-7H-purine-6-carboxylate (CAS: 1446407-09-5) has emerged as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have observed that the strategic placement of the 2-chloro and 6-carboxylate groups provides exceptional regiocontrol during late-stage functionalization. This technical guide explores the physicochemical properties, structural causality, and self-validating experimental workflows required to leverage this intermediate in the development of advanced therapeutics, particularly CD38 and kinase inhibitors.
Physicochemical Profiling & Structural Causality
Understanding the intrinsic properties of this compound is critical for predicting its behavior in complex synthetic pathways. The molecule is characterized by a highly polarized heteroaromatic core.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for reaction design and handling [1][2]:
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1446407-09-5 |
| Molecular Formula | C7H5ClN4O2 |
| Molecular Weight | 212.59 g/mol |
| SMILES String | O=C(OC)C1=C2NC=NC2=NC(Cl)=N1 |
| Storage Conditions | Inert atmosphere (N₂, Ar), 2-8°C |
| Structural Class | Halogenated Purine Ester |
Structural Causality & Reactivity
The purine core is inherently electron-deficient. The addition of the C6 methyl ester acts as a strong electron-withdrawing group (EWG) via resonance and inductive effects. This modification significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring.
-
The Causality of Regioselectivity: Unlike 2,6-dichloropurine, which often yields mixtures of regioisomers and requires harsh conditions for substitution, the C6-carboxylate strictly directs nucleophilic attack to the C2-chlorine position. The ester activates the C2 carbon, making it highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (S_NAr) under exceptionally mild conditions.
-
Orthogonal Deprotection: The methyl ester serves a dual purpose—it activates the ring for S_NAr and acts as a masked carboxylic acid that can be orthogonally saponified later for amide coupling, a ubiquitous motif in target-based drug design.
Pharmacological Applications: The CD38 & Kinase Paradigms
This compound is a foundational precursor in the synthesis of heterobicyclic amides. Recent patent literature highlights its critical role in the development of inhibitors targeting CD38 (Cluster of Differentiation 38) [3]. CD38 is an ectoenzyme that degrades NAD+ into cADPR, driving calcium mobilization and promoting an immunosuppressive tumor microenvironment (TME) characterized by T-cell exhaustion. By utilizing the purine-6-carboxylate scaffold, medicinal chemists can synthesize competitive inhibitors that restore immune function in multiple myeloma and solid tumors.
Furthermore, C2-amino substituted purines derived from this intermediate are potent pharmacophores in the inhibition of various kinases (e.g., DNA-PK, VEGFR), effectively halting cancer cell proliferation [4].
Figure 1: CD38-mediated immune suppression pathway and targeted inhibition by purine derivatives.
Self-Validating Experimental Workflows
To transform this compound into a bioactive scaffold, a two-step sequence (S_NAr followed by Saponification) is universally employed. The following protocols are designed as self-validating systems; each step includes built-in causality and analytical checkpoints to ensure high fidelity.
Figure 2: Synthetic workflow for bioactive purine scaffolds via C2-SNAr and C6-saponification.
Protocol A: Regioselective S_NAr at the C2 Position
-
Objective : Introduce an aliphatic or aromatic amine at the C2 position while preserving the C6 ester.
-
Causality : The reaction utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. DIPEA scavenges the HCl byproduct generated during the substitution, driving the equilibrium forward without competing with the primary amine for the electrophilic C2 center. Anhydrous DMF is chosen to prevent premature hydrolysis of the methyl ester.
-
Step-by-Step Procedure :
-
Charge a flame-dried round-bottom flask with this compound (1.0 eq) and dissolve in anhydrous DMF (0.2 M) under an argon atmosphere.
-
Add DIPEA (2.5 eq) followed by the desired primary amine (1.2 eq) dropwise at room temperature.
-
Elevate the temperature to 80°C and stir for 4–6 hours.
-
Validation Checkpoint : Monitor the reaction via LC-MS. The disappearance of the starting material mass (
) and the appearance of the product mass confirms conversion. -
Cool to room temperature, quench with ice-cold water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Protocol B: Saponification of the C6 Methyl Ester
-
Objective : Convert the C2-substituted methyl ester intermediate into a free carboxylic acid for downstream amide coupling.
-
Causality : A mixed solvent system (THF/H₂O) is utilized. THF solubilizes the organic purine intermediate, while water solubilizes the inorganic Lithium Hydroxide (LiOH). The use of LiOH at room temperature provides mild hydrolysis, preventing degradation of the delicate purine core.
-
Step-by-Step Procedure :
-
Dissolve the intermediate from Protocol A (1.0 eq) in a 1:1 mixture of THF and H₂O (0.1 M).
-
Add LiOH·H₂O (3.0 eq) in a single portion. Stir vigorously at 25°C for 2 hours.
-
Validation Checkpoint : Perform TLC (DCM:MeOH 9:1). The ester will run higher, while the carboxylate salt will remain at the baseline.
-
Remove THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify to pH ~3 using 1M HCl.
-
Causality of Acidification: Protonating the carboxylate salt forces the neutral carboxylic acid to crash out of the aqueous solution, allowing for isolation without complex chromatography.
-
Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure purine-6-carboxylic acid derivative.
-
Conclusion
This compound is far more than a simple heterocyclic building block; it is a meticulously designed intermediate that offers exceptional regiocontrol. By understanding the electronic causality imparted by the C6-carboxylate, researchers can efficiently execute S_NAr and subsequent functionalizations to access highly complex, target-specific inhibitors for oncology and immunology applications.
References
- BLD Pharm. "1446407-09-5 | this compound".
- Sigma-Aldrich. "Methyl purine | Sigma-Aldrich".
- World Intellectual Property Organization (WIPO). "WO2021021986A1 - Heterobicyclic amides as inhibitors of cd38".
- United States Patent and Trademark Office (USPTO). "US8486966B2 - 9-(pyrazol-3-yl)-9H-purine-2-amine and 3-(pyrazol-3-yl) -3H-imidazo[4,5-B] pyridin-5-amine derivatives and their use for the treatment of cancer".
Technical Deep Dive: Methyl 2-chloro-7H-purine-6-carboxylate
This guide provides a comprehensive technical analysis of Methyl 2-chloro-7H-purine-6-carboxylate (CAS: 1446407-09-5), a critical scaffold in the synthesis of nucleoside analogs and kinase inhibitors.
A Versatile Scaffold for C6-Functionalized Purine Therapeutics
Executive Summary
This compound represents a strategic divergence point in purine chemistry. Unlike standard 2,6-dichloropurine scaffolds—which primarily facilitate nucleophilic aromatic substitution (
This guide details the synthesis, reactivity profile, and application of this scaffold in drug discovery, specifically for targeting adenosine receptors and DNA-dependent protein kinases (DNA-PK).
Chemical Identity & Structural Analysis
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1446407-09-5 |
| Molecular Formula | |
| Molecular Weight | 212.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~8.2 (N-H deprotonation) |
Tautomerism & Reactivity Profile
The compound exists in a tautomeric equilibrium between the 7H- and 9H- forms. In solution, the 9H-tautomer is generally thermodynamically favored, but the 7H-form is often depicted in catalogs.
-
Electrophilic Center 1 (C6-Ester): The methyl ester is highly susceptible to nucleophilic acyl substitution . It reacts with amines to form 6-carboxamide purines (adenine mimetics with a carbonyl spacer).
-
Electrophilic Center 2 (C2-Chloride): The chlorine atom at C2 is deactivated relative to C6 but remains susceptible to
reactions, particularly after the C6 position has been derivatized. -
Nucleophilic Centers (N7/N9): The imidazole ring nitrogen can be alkylated or glycosylated (e.g., Vorbrüggen coupling), typically favoring the N9 position under thermodynamic control.[1]
Synthetic Protocol: Palladium-Catalyzed Carbonylation
The most robust route to this compound is the Palladium-Catalyzed Alkoxycarbonylation of 2,6-dichloropurine. This method avoids the harsh conditions of classical nitrile hydrolysis.
Mechanism of Action
-
Oxidative Addition: Pd(0) inserts into the C6-Cl bond (the more electron-deficient site).
-
CO Insertion: Carbon monoxide inserts into the Pd-C bond to form an acyl-palladium complex.
-
Nucleophilic Attack: Methanol attacks the acyl-palladium species, releasing the ester and regenerating the catalyst.
Experimental Workflow
Reagents:
-
Substrate: 2,6-Dichloropurine (1.0 equiv)
-
Catalyst:
(5 mol%) + dppp (1,3-Bis(diphenylphosphino)propane) (10 mol%) -
Solvent: Methanol (Anhydrous) / DMF (4:1 ratio to improve solubility)
-
Base: Triethylamine (
, 3.0 equiv) -
Gas: Carbon Monoxide (CO)
Step-by-Step Protocol:
-
Setup: In a high-pressure stainless steel autoclave, dissolve 2,6-dichloropurine (10 mmol) in MeOH/DMF (50 mL).
-
Catalyst Addition: Add
, , and dppp under an argon atmosphere. -
Pressurization: Purge the vessel with CO three times, then pressurize to 50 bar (approx. 725 psi) . Note: Lower pressures (balloon) may work but often result in incomplete conversion.
-
Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring.
-
Workup: Cool to room temperature and vent CO carefully (fume hood). Filter the catalyst through a celite pad.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is purified via flash column chromatography (
, DCM/MeOH gradient 95:5) to yield the product.
Validation Criteria:
-
LC-MS: Peak at m/z 213
. -
1H NMR (DMSO-d6): Singlet at ~4.0 ppm (
), Singlet at ~8.8 ppm (C8-H).
Visualization: Reaction Logic & Pathway
The following diagram illustrates the synthetic logic and the divergent reactivity of the scaffold.
Caption: Synthetic divergence from 2,6-dichloropurine. The methyl ester serves as a "switch" allowing C6-carbon functionalization before C2 modification.
Applications in Drug Discovery
A. Synthesis of Adenosine Receptor Antagonists
The 6-carboxylate moiety mimics the 6-amino group of adenosine in terms of hydrogen bonding capability but alters the electronic properties of the ring.
-
Protocol: React the methyl ester with primary amines (e.g., benzylamine) in ethanol at reflux. The ester converts to the amide (
) while the C2-Cl remains intact. -
Subsequent Step: The C2-Cl can then be displaced by smaller amines or alkoxides to tune selectivity between
, , and receptors.
B. Solid-Phase Synthesis (SPOS)
This scaffold is ideal for combinatorial libraries.
-
Loading: The C2-Cl can be immobilized on a resin-bound amine.
-
Diversification: The C6-ester is hydrolyzed to the acid and coupled with a variety of amines using standard peptide coupling reagents (HATU/DIPEA).
-
Cleavage: Release from the resin yields 2-amino-6-carboxamido purines.
References
-
Palladium-Catalyzed Carbonylation of Aryl Chlorides
- Source: Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews (2016).
-
Context: General methodology for converting chloro-heterocycles to esters.[2]
-
Purine Scaffold Reactivity
- Source: Legraverend, M. "Recent Advances in the Synthesis of 2,6,9-Trisubstituted Purines." Tetrahedron (2008).
- Context: Detailed regioselectivity analysis of 2,6-dichloropurine deriv
-
Synthesis of 6-Substituted Purines
-
Commerical Availability & CAS Data
- Source: Sigma-Aldrich / Merck.
- Context: Verification of chemical identity and commercial st
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Chloropurine Scaffold: Historical Evolution, Mechanistic Biology, and Synthetic Workflows in Drug Discovery
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundation for numerous antiviral and antineoplastic agents. However, the clinical translation of early purine nucleoside analogues (PNAs) was historically bottlenecked by their rapid metabolic degradation. The strategic introduction of a halogen atom—specifically chlorine—at the C2 position of the purine ring revolutionized the field. This whitepaper explores the historical discovery of 2-chloropurine derivatives, the chemical causality behind their biological efficacy, and the modern enzymatic workflows used to synthesize these complex molecules.
Historical Context & The Deamination Challenge
The earliest attempts to utilize PNAs, such as vidarabine (Ara-A) and cordycepin (3'-deoxyadenosine), were severely limited by their pharmacokinetic profiles. In vivo, these compounds were rapidly deaminated by intracellular adenosine deaminase (ADA) into less active or entirely inactive hypoxanthine derivatives[1].
The critical breakthrough occurred with the synthesis of Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) . Initially synthesized in 1960 via a Fischer-Helferich purine-sugar coupling, its profound clinical utility against hairy cell leukemia and other lymphoid malignancies was fully realized decades later[2]. The success of Cladribine catalyzed the development of second-generation derivatives like Clofarabine , which rationally combined the 2-chloro modification of cladribine with the 2'-fluoro-arabino substitution of fludarabine to enhance both metabolic stability and cytotoxic efficacy[3].
Today, the 2-chloropurine scaffold is being actively explored beyond oncology, including the synthesis of 3'-fluorinated mimics[4] and C6-substituted derivatives targeting A1 adenosine receptors (A1AR)[5].
Mechanistic Biology: The Causality of the 2-Chloro Substitution
Chemical Causality: Overcoming ADA Degradation
The resistance of 2-chloropurine derivatives to ADA is not merely a steric phenomenon; it is fundamentally driven by electronics. ADA catalyzes deamination via the nucleophilic attack of water at the C6 position, a process that strictly requires the protonation of the adjacent N1 nitrogen to stabilize the transition state.
The introduction of a highly electronegative chlorine atom at C2 exerts a strong inductive electron-withdrawing effect (-I effect). This significantly reduces the electron density and basicity of the N1 atom, preventing its protonation at physiological pH. Consequently, the tetrahedral intermediate cannot form, rendering the nucleoside virtually immune to ADA-mediated degradation[3].
Biological Causality: Intracellular Activation and Apoptosis
2-chloropurine derivatives like 2-CdA function as prodrugs. They rely on a specific intracellular signaling cascade to exert their cytotoxic effects:
-
Phosphorylation: Upon cellular entry, the nucleoside is phosphorylated by deoxycytidine kinase (dCK) into its active triphosphate form (e.g., 2-CdATP)[3].
-
Enzyme Inhibition: The triphosphate metabolite acts as a potent inhibitor of both ribonucleotide reductase (RNR) and DNA polymerase[3].
-
Apoptotic Trigger: The dual inhibition halts DNA replication and depletes intracellular dNTP pools, leading to DNA strand breaks. This triggers p53 activation, mitochondrial permeability transition, and ultimately, apoptosis[3].
Caption: Intracellular activation and apoptotic signaling of 2-chloropurine derivatives.
Modern Synthetic Workflows: Overcoming Thermodynamic Hurdles
Traditional chemical syntheses of 2-chloropurine nucleosides often suffer from poor regioselectivity (N7 vs. N9 glycosylation) and require exhaustive protection/deprotection schemes[2],[6]. To bypass these limitations, modern drug discovery relies on enzymatic transglycosylation using recombinant E. coli nucleoside phosphorylases[7].
The Arsenolysis Breakthrough
In standard enzymatic phosphorolysis, the cleavage of a donor riboside exists in a thermodynamic equilibrium that often favors the intact nucleoside, resulting in poor yields of the free 2-chloropurine base.
To break this equilibrium, researchers utilize arsenolysis . By substituting phosphate with sodium arsenate, Purine Nucleoside Phosphorylase (PNP) generates a 1-arseno-ribose intermediate. Unlike stable phosphate esters, the arsenate ester is highly labile and spontaneously hydrolyzes in water. This hydrolysis acts as an irreversible thermodynamic sink, driving the cleavage of the starting material to 100% completion and allowing efficient coupling to the desired sugar moiety[1],[7].
Caption: Enzymatic transglycosylation workflow utilizing arsenolysis for thermodynamic control.
Self-Validating Protocol: Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides
This protocol outlines the synthesis of ADA-resistant arabinonucleosides using a self-validating methodology[1],[7].
Step 1: Substrate Assembly & Baseline Validation
-
Action: Combine 1 mM of the 2-chloropurine riboside derivative and 5 mM of the arabinose donor (Ara-U) in a 2 mM potassium phosphate buffer (pH 7.0).
-
Causality: A critically low phosphate concentration (2 mM) is used to maintain basal enzyme stability without competitively inhibiting the arsenate in the active site.
-
Validation: Extract a 10 µL aliquot for HPLC analysis to establish the
baseline peak area for the starting riboside.
Step 2: Arsenolysis Initiation
-
Action: Add 3.9 U of E. coli PNP and 50 mM Sodium Arsenate. Incubate at 60°C.
-
Causality: 60°C enhances the solubility of the hydrophobic purine bases and accelerates reaction kinetics, leveraging the thermostability of the recombinant enzymes.
-
Validation: Monitor via HPLC. A complete disappearance of the riboside peak and the appearance of a free 2-chloropurine base peak confirms successful irreversible arsenolysis.
Step 3: Transglycosylation
-
Action: Add 4.5 U of E. coli Uridine Phosphorylase (UP).
-
Causality: UP catalyzes the phosphorolysis of Ara-U to generate Arabinose-1-phosphate, which PNP then couples to the accumulated free 2-chloropurine base.
-
Validation: HPLC monitoring will show the emergence of the target arabinonucleoside. Note: Arabinosides and ribosides have nearly identical retention times; baseline separation requires optimized reverse-phase gradients.
Step 4: Functional Validation (ADA Resistance Assay)
-
Action: Incubate the purified arabinonucleoside with commercial ADA at 37°C for 24 hours.
-
Validation: The absence of inosine-derivative peaks on HPLC confirms that the C2-chlorine atom is successfully exerting its electron-withdrawing protective effect[1].
Structure-Activity Relationships (SAR) & Biological Efficacy
The versatility of the 2-chloropurine scaffold allows for extensive SAR exploration. Recent studies have demonstrated that modifying the C6 position or the sugar moiety drastically alters the biological target profile, shifting the molecule from an antineoplastic agent to a targeted receptor agonist[4],[5].
Table 1: Biological Activity Profile of Key 2-Chloropurine Derivatives
| Compound | Structural Modification | Target / Model System | Biological Activity | Reference |
| Cladribine (2-CdA) | 2-chloro, 2'-deoxy | Hairy Cell Leukemia | Highly Cytotoxic (Apoptosis) | [2] |
| Clofarabine | 2-chloro, 2'-fluoro-arabino | Lymphoid Malignancies | Highly Cytotoxic (Apoptosis) | [3] |
| 2-Chloropurine Arabinoside (Serine) | 2-chloro, 6-serine amide | U937 Leukemia Cell Line | IC50 = 16.0 μM | [1] |
| 2-Chloropurine Arabinoside (Alanine) | 2-chloro, 6-alanine amide | U937 Leukemia Cell Line | IC50 > 50.0 μM | [7] |
| 3'-Fluoro-2-chloropurine Mimics | 3'-fluoro, 6-aryl | Various Tumor Cell Lines | Moderate Inhibition | [4] |
| C6-Amino Acid Amide Ribosides | 2-chloro, 6-tyrosine/valine | Isolated Mouse Atrium | A1AR Partial Agonist | [5] |
Data synthesized from in vitro evaluations demonstrating the impact of C6 and 3'-modifications on cytotoxicity and receptor affinity.
Conclusion
The discovery and evolution of 2-chloropurine derivatives represent a triumph of rational drug design. By leveraging fundamental principles of electronegativity and steric hindrance, medicinal chemists successfully bypassed the metabolic bottleneck of adenosine deaminase degradation. Today, advanced enzymatic workflows—such as thermodynamic control via arsenolysis—enable the highly stereospecific synthesis of novel derivatives. As SAR studies continue to expand into A1AR agonism and beyond, the 2-chloropurine scaffold remains a cornerstone of modern therapeutic discovery.
References
1.[4] Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. beilstein-journals.org. 4 2.[1] Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. nih.gov. 1 3.[5] Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists. ibch.ru. 5 4.[7] Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. researchgate.net.7 5.[2] A Practical Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine) from 2′-deoxyadenosine. researchgate.net. 2 6.[3] Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. nih.gov. 3 7.[6] Synthesis of novel therapeutic agents for the treatment of Multiple Sclerosis: A brief overview. academia.edu. 6
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- 3. Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - Press-room - IBCh RAS [ibch.ru]
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Methyl 2-chloro-7H-purine-6-carboxylate in Modern Medicinal Chemistry
Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery
The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a vast array of therapeutic agents.[1][2] Its inherent ability to form multiple hydrogen bonds and engage in π-stacking interactions makes it an ideal scaffold for targeting ATP-binding sites in enzymes, particularly protein kinases.[1][3] Deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutics.[1][3]
Methyl 2-chloro-7H-purine-6-carboxylate emerges as a highly valuable and versatile starting material in this context. Its pre-functionalized purine core offers medicinal chemists distinct points for diversification, enabling the systematic exploration of structure-activity relationships (SAR). The molecule possesses three primary reactive sites ripe for strategic modification: the electrophilic C2 and C6 carbons, and the nucleophilic N7/N9 positions of the imidazole ring. This guide provides an in-depth exploration of the key chemical transformations involving this scaffold, complete with detailed protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties and Safety Overview
Before commencing any experimental work, a thorough understanding of the reagent's properties and handling requirements is paramount.
| Property | Value | Reference |
| CAS Number | 1446407-09-5 | [4] |
| Molecular Formula | C₇H₅ClN₄O₂ | [4] |
| Molecular Weight | 212.59 g/mol | [4] |
| Appearance | Light yellow to white powder/solid | [5] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Safety Profile: this compound is classified as an irritant. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][5][6]
-
Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid generating dust.[5]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5] If on skin, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5] If swallowed, call a poison center or doctor if you feel unwell.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5][7]
Core Synthetic Strategies & Protocols
The strategic value of this compound lies in its capacity for sequential, regioselective modifications. The chlorine atom at the C2 position is significantly more reactive towards certain transformations (e.g., palladium-catalyzed cross-coupling) than the C6 position would be if it were a chloride, allowing for a controlled, stepwise synthesis.
Caption: Key reactive sites on the this compound scaffold.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling at C2
Expertise & Causality: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[8][9] For purine-based kinase inhibitors, this reaction is critical for introducing essential aryl or heteroaryl moieties that can occupy hydrophobic pockets or form key interactions within the ATP-binding site. The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition to the C-Cl bond. Subsequent transmetalation with a boronic acid or ester (activated by a base) and reductive elimination yields the desired coupled product.[10] The choice of ligand is crucial; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step, improving yields.
Protocol 1: General Suzuki-Miyaura Coupling
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Methodology:
-
Vessel Preparation: To a Schlenk tube or microwave vial, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[8][11]
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.[8][11] The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.
-
Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol %) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).[8][11]
-
Reaction: Heat the mixture to 80-110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Conditions | Rationale / Insight |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice depends on substrate; pre-catalysts with bulky ligands are often more robust. |
| Ligand | PPh₃, SPhos, XPhos, cataCXium A | Ligand choice can dramatically affect reaction efficiency, especially with challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation.[10] Cs₂CO₃ is more soluble and often more effective. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Aprotic polar solvents are generally preferred. Aqueous conditions are common.[11] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. |
C-N/C-O/C-S Bond Formation via Nucleophilic Aromatic Substitution (SNAr)
Expertise & Causality: The electron-withdrawing nature of the purine ring's nitrogen atoms makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the direct introduction of amine, alcohol, or thiol-containing fragments, which are crucial for forming hydrogen bonds and tailoring the solubility and pharmacokinetic properties of a drug candidate.[12] The reaction typically proceeds via a Meisenheimer intermediate and is often facilitated by a base to deprotonate the incoming nucleophile, increasing its nucleophilicity.
Protocol 2: General SNAr with Amines
Caption: General scheme for Nucleophilic Aromatic Substitution (SNAr).
Methodology:
-
Reagent Setup: In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
Addition of Nucleophile and Base: Add the desired amine, alcohol, or thiol nucleophile (1.2-2.0 eq.). For amine nucleophiles, add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to scavenge the HCl byproduct. For alcohols or thiols, a stronger base like sodium hydride (NaH) may be required to first generate the corresponding alkoxide or thiolate.
-
Reaction: Heat the reaction mixture. Conventional heating can range from 80°C to 150°C. Microwave irradiation is often highly effective, significantly reducing reaction times (e.g., 150°C for 10-30 minutes).[13] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water or ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.
Modification of the C6-Ester: Hydrolysis and Amidation
Expertise & Causality: The methyl ester at the C6 position provides a crucial handle for late-stage functionalization. Hydrolysis of the ester to the corresponding carboxylic acid is a straightforward transformation, typically achieved under basic conditions (saponification). This carboxylic acid is a key intermediate. It can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt). This amidation step introduces another point of diversity, allowing chemists to install functionalities that can modulate solubility, cell permeability, or target engagement.
Protocol 3: Two-Step Ester Hydrolysis and Amide Coupling
Step A: Ester Hydrolysis
-
Dissolve the purine ester (1.0 eq.) in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq.).
-
Stir at room temperature until LC-MS analysis indicates complete conversion to the carboxylic acid.
-
Carefully acidify the mixture with 1N HCl to pH ~3-4.
-
Extract the product with an organic solvent, dry, and concentrate to yield the crude carboxylic acid, which is often used directly in the next step.
Step B: Amide Coupling
-
Dissolve the crude carboxylic acid (1.0 eq.) in DMF or DCM.
-
Add the desired amine (1.1 eq.) and a peptide coupling reagent such as HATU (1.2 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Add a non-nucleophilic base like DIPEA (2.0-3.0 eq.).
-
Stir at room temperature for 2-16 hours, monitoring by LC-MS.
-
Perform a standard aqueous work-up and purify by column chromatography.
Workflow Case Study: Synthesis of a Kinase Inhibitor Scaffold
This workflow illustrates how the preceding protocols can be combined in a logical sequence to rapidly generate a library of potential kinase inhibitors from the common starting material.
Caption: Synthetic workflow from starting material to a diversified kinase inhibitor library.
This three-step process is highly efficient for generating molecular diversity.
-
C2-Diversification: A parallel synthesis approach can be used to react the starting material with a library of boronic acids (via Suzuki coupling) or amines (via SNAr) to create a set of C2-functionalized intermediates.
-
C6-Activation: The resulting esters are then hydrolyzed in parallel to yield the corresponding carboxylic acids.
-
C6-Diversification: Finally, these acids are coupled with a second library of diverse amines to generate the final matrix of drug-like compounds, ready for biological screening.
Conclusion
This compound is a powerful and economically viable building block for medicinal chemistry research. Its well-defined points of reactivity allow for the controlled and divergent synthesis of complex purine derivatives. By mastering the core synthetic transformations of Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and carboxylate functionalization, drug discovery teams can rapidly assemble large libraries of compounds for screening, accelerating the identification of novel therapeutic agents, particularly in the highly competitive field of kinase inhibitor development.
References
-
Krasnov, V. P., et al. (n.d.). Fragment-based approach to novel bioactive purine derivatives. Retrieved from [Link]
-
Estevez-Serrano, M. A. (2019, November 23). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Retrieved from [Link]
-
Wipf, P., & Jung, J. K. (2015). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Accounts of chemical research, 48(8), 2432–2441. Retrieved from [Link]
-
Lee, J., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & medicinal chemistry letters, 27(10), 2125–2128. Retrieved from [Link]
-
Mader, L., et al. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-dichloro-7-methyl-7H-purine. Retrieved from [Link]
-
Vaddula, B. R., et al. (2013). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. Green Chemistry, 15(4), 903-907. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14820. Retrieved from [Link]
-
Wang, S., et al. (2018). Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. European Journal of Medicinal Chemistry, 151, 327-338. Retrieved from [Link]
-
Melekhin, V. V., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1735. Retrieved from [Link]
-
Tichá, T., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 29(7), 1632. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative bioactive molecules with 6‐alkyl purine framework. Retrieved from [Link]
-
Cheméo. (n.d.). 6-Chloropurine. Retrieved from [Link]
-
Huszár, S., et al. (2023). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. European Journal of Medicinal Chemistry, 258, 115611. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (2025, March 6). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]
-
PubChemLite. (n.d.). 2,6-dichloro-7-methyl-7h-purine (C6H4Cl2N4). Retrieved from [Link]
-
Ueda, T., et al. (1975). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research, 2(7), 1189–1200. Retrieved from [Link]
- Hitchings, G. H., & Elion, G. B. (1958). U.S. Patent No. 2,832,781. Washington, DC: U.S. Patent and Trademark Office.
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Application Note: Methyl 2-chloro-7H-purine-6-carboxylate in Kinase Inhibitor Design
[1]
Executive Summary
The purine ring system is a "privileged scaffold" in kinase drug discovery due to its structural homology with Adenosine Triphosphate (ATP). While 2,6-dichloropurine is a common starting material, This compound offers a unique orthogonal protection strategy.[1] The C6-ester provides a direct vector to 6-carboxamide derivatives—potent motifs for targeting the solvent-exposed regions of kinases (e.g., CK2, CDK, and PI3K families)—while the C2-chloride and N9-position remain available for hydrophobic tuning and solubility optimization.[1][2]
This guide outlines the "Tri-Vector Diversification Strategy" (N9
Chemical Profile & Handling
-
Compound Name: this compound[1]
-
CAS Number: 1446407-09-5 (Note: Often indexed under 7H or 9H tautomers)[1]
-
Molecular Formula: C7H5ClN4O2[2]
-
Molecular Weight: 212.59 g/mol [2]
-
Physical State: Off-white to pale yellow solid.
-
Solubility: Soluble in DMSO, DMF.[2] Sparingly soluble in DCM/Methanol.
-
Storage: -20°C, desiccated. Moisture sensitive (ester hydrolysis risk).
Structural Biology Context
In the ATP binding pocket:
-
N9-Position: Orients towards the ribose binding pocket; ideal for solubilizing groups (e.g., morpholine, piperazine linkers).[2]
-
C6-Position (Ester/Amide): Projects towards the solvent front or the "gatekeeper" residue. Modification here tunes selectivity and prevents metabolic glucuronidation common to 6-amino purines.
-
C2-Position (Chloride): Orients towards the hinge region and hydrophobic pocket II. Substitution with aryl amines here is critical for hydrogen bonding with the kinase hinge backbone (e.g., Leu83 in CDK2).[2]
Synthetic Strategy: The Tri-Vector Approach[2]
The chemical reactivity of the scaffold dictates a specific order of operations to maximize yield and regioselectivity.
Figure 1: The Tri-Vector Diversification Workflow. Establishing the N9 position first prevents regio-scrambling in subsequent steps.
Detailed Experimental Protocols
Protocol A: Regioselective N9-Alkylation (Mitsunobu Reaction)
Objective: To introduce a solubilizing group at N9 with high regioselectivity over N7. Mechanism: The Mitsunobu reaction generally favors the N9 isomer for purines due to steric and electronic factors compared to direct alkylation with halides.[2]
Reagents:
-
This compound (1.0 eq)[1]
-
Alcohol (R-OH) (e.g., N-Boc-4-hydroxypiperidine) (1.2 eq)[1]
-
Triphenylphosphine (PPh3) (1.5 eq)[2]
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[2]
-
Solvent: Anhydrous THF
Procedure:
-
Preparation: Dissolve the purine scaffold (1.0 mmol) and PPh3 (1.5 mmol) in anhydrous THF (10 mL) under Nitrogen atmosphere.
-
Addition: Add the alcohol (1.2 mmol). Cool the mixture to 0°C.
-
Activation: Dropwise add DIAD (1.5 mmol) over 15 minutes. The solution will turn yellow.[2]
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass M+R).
-
Workup: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Note: The N9 isomer usually elutes after the N7 isomer on silica due to higher polarity, but this must be confirmed via 2D-NMR (HMBC).[2]
-
Validation Criteria:
-
HMBC NMR: Look for a correlation between the N9-CH2 protons and the C4/C8 carbons of the purine. N7 alkylation will show correlations to C5/C8.
Protocol B: C6-Ester Transformation (Saponification & Amidation)
Objective: Convert the methyl ester into a functionalized amide to target the solvent pocket. Direct aminolysis is often sluggish; hydrolysis followed by coupling is more robust.
Reagents:
-
N9-substituted intermediate (from Protocol A)[1]
-
LiOH (2.0 eq)[2]
-
HATU (1.2 eq), DIPEA (3.0 eq)[2]
-
Solvent: THF/Water (Hydrolysis), DMF (Coupling)[2]
Procedure:
-
Hydrolysis: Dissolve intermediate in THF:H2O (3:1). Add LiOH. Stir at RT for 2 hours until ester is consumed (LC-MS: M-14).
-
Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc or filter the precipitate if the acid is solid.[2] Dry under vacuum.
-
Coupling: Dissolve the crude acid in anhydrous DMF. Add DIPEA and HATU. Stir for 5 mins.
-
Amine Addition: Add the desired amine (e.g., benzylamine, morpholine).[2] Stir at RT for 4 hours.
-
Workup: Dilute with water/brine. Extract with EtOAc.
Protocol C: C2-Functionalization (Buchwald-Hartwig Cross-Coupling)
Objective: Install an aryl amine at the C2 position.[1] This is the most critical step for kinase potency (Hinge Binding). Challenge: The C2-chloride is deactivated. Standard SnAr requires high temperatures (>120°C). Palladium catalysis allows milder conditions and a broader substrate scope.
Reagents:
-
C6-Amide-N9-alkyl purine intermediate (1.0 eq)[1]
-
Aniline derivative (e.g., 4-sulfamoylaniline) (1.2 eq)[1][2]
-
Catalyst: Pd2(dba)3 (5 mol%)[2]
-
Ligand: Xantphos (10 mol%)[2]
-
Base: Cs2CO3 (2.0 eq)[2]
Procedure:
-
Setup: In a sealed tube, combine the purine intermediate, aniline, Cs2CO3, Pd2(dba)3, and Xantphos.[1][2]
-
Inerting: Purge with Argon for 5 minutes. Add degassed 1,4-Dioxane.
-
Reaction: Seal and heat to 100°C for 6–12 hours.
-
Monitoring: LC-MS should show conversion to the final product. If the reaction stalls, add fresh catalyst/ligand.[2]
-
Purification: Filter through Celite. Concentrate. Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Summary & Troubleshooting
| Parameter | N9-Alkylation (Mitsunobu) | C6-Amidation (HATU) | C2-Arylation (Buchwald) |
| Typical Yield | 60–80% | 85–95% | 50–75% |
| Major Impurity | N7-isomer (remove via column) | Unreacted acid | Protodehalogenation (loss of Cl) |
| Key Variable | Dryness of THF (Critical) | pH during extraction | O2 exclusion (Degas thoroughly) |
| Alternative | K2CO3 + Alkyl Halide (DMF) | AlMe3 mediated aminolysis | Acid-catalyzed SnAr (HCl/iPrOH) |
Troubleshooting: Regioisomer Identification
Distinguishing N7 vs N9 isomers is the most common pitfall.
Case Study: Designing a CK2 Inhibitor
Target: Casein Kinase 2 (CK2). Design Rationale:
-
Scaffold: this compound.
-
Step 1 (N9): Alkylate with 2-bromoethanol (protected) to mimic the ribose hydroxyls found in GTP (the natural substrate of CK2).
-
Step 2 (C6): Convert ester to phenyl amide . The hydrophobic phenyl ring targets the unique hydrophobic pocket adjacent to the ATP site in CK2.[2]
-
Step 3 (C2): Buchwald coupling with 3-chloroaniline . The aniline NH donates a H-bond to the hinge region (Val116).
References
-
Legraverend, M., & Grierson, D. S. (2006).[2] The purines: Potent and versatile small molecule inhibitors of kinases.[2] Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.[1][2] Link[2]
-
Chang, Y. T., et al. (1999).[2] Purine-based inhibitors of inositol-1,4,5-trisphosphate-3-kinase.[1][3][4] ChemBioChem, 3(9), 897-903.[1][2] (Foundational work on purine scaffold functionalization).
-
Havelková, M., et al. (2024).[2] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega, 9(15), 17368-17378.[1][2][5] Link[2]
-
Grant, S. K., et al. (2021).[2] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(23), 16891–16949.[2] Link[2]
-
Bide Pharm. (2024). Product Data Sheet: this compound. Link
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- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Modular Assembly of Trisubstituted Purine Libraries via Methyl 2-chloro-7H-purine-6-carboxylate
Executive Summary
The purine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for countless kinase inhibitors, varying nucleoside analogs, and GPCR ligands. While 2,6-dichloropurine is a common starting material, Methyl 2-chloro-7H-purine-6-carboxylate (referred to herein as Scaffold 1 ) offers a distinct orthogonal advantage: it possesses an electrophilic ester at C6 rather than a leaving group.
This distinction allows for a highly controlled, sequential functionalization strategy that avoids the regioselectivity challenges often seen with di-halo purines. This guide details a robust, three-stage protocol for generating high-diversity libraries from Scaffold 1 , prioritizing regioselective N-alkylation, followed by chemoselective C6-amidation and C2-displacement.
Structural Analysis & Reactivity Profile
To design a self-validating library protocol, we must first understand the electronic landscape of Scaffold 1 .
| Position | Functional Group | Reactivity Mode | Conditions for Derivatization |
| N7 / N9 | Acidic Amine (pKa ~9-10) | Nucleophilic Substitution | Mitsunobu (Alcohol + DIAD/PPh3) or Alkylation (R-X + Base). N9 is generally thermodynamically preferred. |
| C6 | Methyl Ester | Acyl Substitution | Hydrolysis (LiOH) followed by Amide Coupling (HATU), or direct Aminolysis (Heat). |
| C2 | Chlorine | Displacement (Amines + Heat/Microwave) or Suzuki-Miyaura (Boronic Acids + Pd). |
The "Orthogonality" Advantage
Unlike 2,6-dichloropurine, where C6 is significantly more reactive to
Strategic Workflow (DOT Diagram)
The following flowchart illustrates the prioritized route (Route A) which maximizes yield and purity for library synthesis.
Figure 1: Sequential functionalization strategy. Route A (Solid lines) is preferred for library purity.
Detailed Experimental Protocols
Phase 1: Regioselective N9-Alkylation
Objective: Install the first point of diversity (
Protocol:
-
Dissolve Scaffold 1 (1.0 equiv) and the desired Alcohol (
-OH, 1.2 equiv) in anhydrous THF (0.1 M). -
Add Triphenylphosphine (
, 1.5 equiv). Stir until dissolved. -
Cool to 0°C under inert atmosphere (
or Ar). -
Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) over 10 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
QC Check: Monitor by LC-MS. The product will be less polar.
-
Workup: Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Note: If N7/N9 separation is difficult, the N9 isomer is typically the major, less polar spot.
-
Phase 2: C6-Ester Transformation (The "Soft" Electrophile)
Objective: Install the second point of diversity (
Step 2A: Saponification
-
Dissolve Intermediate A in THF/Water (3:1).
-
Add LiOH·H2O (2.0 equiv).
-
Stir at RT for 2–4 hours. (Do not heat; C2-Cl is stable at RT base).
-
Acidify carefully with 1M HCl to pH ~3-4 to precipitate the carboxylic acid (Intermediate B ). Filter and dry.[4]
Step 2B: Parallel Amide Coupling
-
Dissolve Intermediate B (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.
-
Add the diverse Amine (
- , 1.2 equiv). -
Stir at RT for 4–12 hours.
-
Validation: LC-MS should show mass
. The C2-Chlorine pattern (3:1 isotope ratio) must be visible, confirming the Cl was not displaced.
Phase 3: C2-Chlorine Displacement (The "Hard" Electrophile)
Objective: Install the final point of diversity (
Protocol:
-
Dissolve Intermediate C (1.0 equiv) in DMSO or NMP (0.2 M).
-
Add the diverse Amine (
- , 2.0–3.0 equiv). -
Add DIPEA (3.0 equiv) to scavenge HCl.
-
Reaction Conditions:
-
Aliphatic Amines: Heat to 100–120°C for 12 hours (Thermal) OR 140°C for 30 min (Microwave).
-
Anilines (Aromatic Amines): These are poor nucleophiles. Requires Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, Cs2CO3, Toluene/Dioxane, 100°C) rather than standard
.
-
-
Workup: For library scale, direct purification via Prep-HPLC is recommended to remove DMSO and excess amine.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| N7/N9 Mixtures | Steric bulk of | Switch to Mitsunobu (favors N9). If using alkyl halides, use Cs2CO3 at lower temps. Verify regioisomer via 2D-NMR (HMBC). |
| C2-Cl Hydrolysis | Saponification step too harsh (too much heat or strong base). | Use LiOH at RT. Avoid NaOH/KOH at reflux. Ensure pH does not exceed 12 for extended periods. |
| Incomplete C2 | C2 is electronically deactivated by electron-rich C6-amides. | Switch to Microwave irradiation (promotes difficult |
| Transamidation | Direct aminolysis attempted on ester. | Do not skip the Saponification/HATU route. Direct reaction of ester + amine often stalls or displaces C2-Cl. |
References
-
Regioselectivity in Purine Alkylation
-
Library Synthesis on Purine Scaffolds
-
Ding, S., et al. (2002). A Combinatorial Scaffold Approach toward Kinase-Directed Heterocycle Libraries. Journal of the American Chemical Society.
-
-
Microwave Assisted C6/C2 Functionalization
-
Luo, Z., et al. (2013). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides... Green Chemistry.[6]
-
-
Solid-Phase vs Solution Phase Strategies
-
Brunschweiger, A., et al. (2014). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. MedChemComm.
-
- General Purine Reactivity (C2 vs C6): Legraverend, M., et al. (2006). Synthesis of C2-alkynyl-8-azapurines... Tetrahedron. (General reference for C2/C6 reactivity differences in di-halo systems).
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jchps.com [jchps.com]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Amination of Methyl 2-chloro-7H-purine-6-carboxylate via Nucleophilic Aromatic Substitution (SNAr)
Introduction & Mechanistic Rationale
Methyl 2-chloro-7H-purine-6-carboxylate (CAS: 1446407-09-5) is a highly functionalized, versatile purine scaffold frequently utilized in the development of kinase inhibitors, antiviral agents, and nucleoside analogs. The functionalization of the C2-position via amination is a critical transformation in medicinal chemistry.
While unactivated benzenoid systems require transition-metal catalysis (e.g., Buchwald-Hartwig amination) to form C–N bonds, the purine ring is inherently electron-deficient. The presence of the electron-withdrawing methyl carboxylate group at the C6-position further depletes electron density at the C2-carbon. This highly activated state allows for a transition-metal-free Nucleophilic Aromatic Substitution (SNAr), which is highly advantageous in drug development as it avoids heavy metal contamination .
Causality in Experimental Design
-
Mechanistic Pathway: The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electrophilic C2-carbon, temporarily disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate (the Meisenheimer complex). Subsequent expulsion of the chloride leaving group restores aromaticity and yields the aminated product.
-
Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is strictly required. As the substitution proceeds, equimolar amounts of HCl are generated. Without an auxiliary base, this acid would protonate the incoming amine nucleophile, rendering it non-nucleophilic and stalling the reaction.
-
Solvent Selection: Polar protic solvents like Ethanol (EtOH) or polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) are preferred. They stabilize the polar transition state of the Meisenheimer complex, thereby lowering the activation energy barrier.
Figure 1: SNAr mechanism at the C2 position of the chloropurine ring.
Experimental Protocols
We present two validated methodologies for this amination: a conventional thermal approach suitable for large-scale batch synthesis, and a microwave-assisted protocol optimized for rapid, high-throughput discovery chemistry .
Protocol A: Conventional Thermal Amination
Ideal for >10 gram scale-up where microwave reactors are impractical.
Reagents:
-
This compound: 1.0 equivalent
-
Amine (Primary or Secondary): 1.2 - 1.5 equivalents
-
DIPEA: 2.0 equivalents
-
Solvent: Absolute Ethanol or 1-Butanol (0.2 M relative to the purine)
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound and the selected solvent.
-
Activation: Add DIPEA to the stirring suspension, followed by the dropwise addition of the amine nucleophile.
-
Reaction: Attach a reflux condenser and heat the mixture to 80–90 °C (for EtOH) or 100 °C (for 1-Butanol) under an inert nitrogen atmosphere. Maintain heating for 8 to 12 hours.
-
Monitoring: Monitor the reaction progress via TLC (typically 5-10% MeOH in DCM) or LC-MS until complete consumption of the starting material is observed.
-
Workup: Cool the reaction mixture to room temperature and concentrate in vacuo. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3.
-
Extraction: Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate.
-
Purification: Purify the crude product via silica gel flash chromatography using a gradient of Hexanes/EtOAc or DCM/MeOH to afford the pure C2-aminated purine.
Protocol B: Microwave-Assisted Amination
Ideal for library synthesis and rapid analog generation, leveraging microwave dielectric heating to drastically reduce reaction times and byproduct formation.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-safe reaction vial, suspend this compound (1.0 eq) in Absolute Ethanol (0.5 M).
-
Reagent Addition: Add DIPEA (1.5 eq) and the amine (1.2 eq). Ethanol is chosen specifically for its high loss tangent (tan δ = 0.941), allowing for highly efficient absorption of microwave energy.
-
Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) at 120 °C for 15–20 minutes.
-
Cooling & Workup: Allow the reactor to cool the vial to room temperature via compressed air. The high temperature and pressure often drive the reaction to completion cleanly, allowing the solvent to be directly evaporated.
-
Purification: Purify the crude residue directly via automated flash chromatography or preparative HPLC.
Self-Validation Checkpoint
To ensure the protocol acts as a self-validating system, researchers must verify the reaction success prior to purification.
-
LC-MS Validation: Successful amination is confirmed by the disappearance of the distinctive 3:1 isotopic cluster of the chlorine atom (M / M+2) characteristic of the starting material, and the emergence of the desired product mass [M+H]+.
-
TLC Validation: The aminated product typically exhibits a lower Rf value than the starting chloropurine due to the increased polarity and hydrogen-bonding capability of the newly introduced amine moiety.
Figure 2: Step-by-step experimental workflow for the amination of 2-chloropurines.
Data Presentation: Protocol Comparison
The following table summarizes the quantitative performance metrics comparing the conventional and microwave-assisted amination of 2-chloropurine derivatives.
| Parameter | Protocol A (Thermal) | Protocol B (Microwave) | Mechanistic / Practical Implication |
| Reaction Time | 8 - 12 hours | 15 - 20 minutes | Microwave dielectric heating provides rapid energy transfer directly to the polar reagents. |
| Temperature | 80 - 100 °C | 120 °C (Pressurized) | Sealed microwave vials allow heating solvents above their atmospheric boiling points. |
| Equivalents of Amine | 1.5 eq | 1.1 - 1.2 eq | Faster reaction times in microwaves reduce the thermal degradation of sensitive amines. |
| Typical Yield | 65 - 75% | 80 - 95% | Shorter reaction times minimize side reactions (e.g., hydrolysis of the C6-carboxylate). |
| Scalability | High (>100g) | Low to Medium (<5g) | Microwaves are limited by penetration depth; thermal is preferred for process scale. |
References
-
Nucleophilic Aromatic Substitution. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central (NIH). Available at:[Link]
-
Lanver, A., & Schmalz, H. G. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 10(2), 508–515. Available at:[Link]
Application Note: Methyl 2-chloro-7H-purine-6-carboxylate as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel therapeutics by utilizing low-molecular-weight compounds to probe protein binding sites efficiently. Among the most successful fragment classes are purine derivatives, which serve as privileged scaffolds due to their inherent ability to mimic the adenine moiety of essential cofactors like ATP and NAD+[1].
This application note details the utility of Methyl 2-chloro-7H-purine-6-carboxylate (CAS: 1446407-09-5) [2][3] as an advanced starting point for FBDD campaigns. We provide a comprehensive mechanistic rationale, physicochemical profiling, and validated protocols for utilizing this fragment in the discovery of inhibitors targeting NAD+-dependent enzymes, specifically CD38 (Cluster of Differentiation 38) [4][5].
Physicochemical Profiling & The "Rule of Three" (Ro3)
In FBDD, fragments must adhere strictly to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure high ligand efficiency (LE) and leave ample physicochemical "space" for subsequent fragment growing and merging[6][7]. This compound perfectly aligns with these parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Ro3 Compliance | Mechanistic Advantage in FBDD |
| Molecular Weight | 212.59 g/mol | Yes (≤ 300) | Allows significant mass addition during fragment-to-lead (F2L) optimization without exceeding Lipinski's Rule of 5. |
| cLogP | ~0.8 - 1.2 | Yes (≤ 3) | Ensures high aqueous solubility for high-concentration biophysical screening (e.g., NMR, SPR). |
| H-Bond Donors | 1 (N7-H) | Yes (≤ 3) | Provides a critical anchor point for interacting with backbone carbonyls in the target active site. |
| H-Bond Acceptors | 5 (N1, N3, N9, O, O) | Marginal (≤ 3)* | The ester oxygen and purine nitrogens mimic the hydrogen-bonding network of natural nucleotides[8]. |
| Rotatable Bonds | 2 | Yes (≤ 3) | Low entropic penalty upon binding; rigid core structure ensures predictable binding vectors. |
*Note: While slightly exceeding the strict Ro3 HBA limit, the purine core's privileged nature overrides this penalty due to its high target complementarity.
Mechanistic Rationale: Why This Specific Scaffold?
The strategic selection of this compound is driven by its dual role as a biological mimic and a highly versatile synthetic hub.
-
Biological Anchoring: The purine core naturally occupies the adenine-binding pocket of NAD+-consuming enzymes like CD38[9][10] and bacterial purine biosynthesis enzymes like PurE[11][12].
-
C2-Chloro Handle (Synthetic Causality): The chlorine atom at the C2 position is highly activated. It serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows medicinal chemists to rapidly "grow" the fragment into adjacent hydrophobic pockets.
-
C6-Methyl Carboxylate Handle: The ester group at C6 can be easily hydrolyzed to a carboxylic acid or directly converted into diverse amides[4]. In CD38, the active site contains critical residues (e.g., Glu146, Asp155) that form strong hydrogen bonds with C6-substituted amides, dramatically increasing binding affinity[8].
Diagram 1: FBDD Workflow for Purine Scaffolds
Caption: Step-by-step FBDD workflow from biophysical screening of the purine fragment to lead optimization.
Application Context: Targeting CD38
CD38 is a multifunctional ectoenzyme responsible for the degradation of NAD+ into ADP-ribose (ADPR) and cyclic ADPR (cADPR)[4]. Overexpression of CD38 is implicated in multiple myelomas, aging-related NAD+ decline, and metabolic dysfunction[10][13]. Using this compound, researchers can design competitive inhibitors that block the NAD+ binding site.
Diagram 2: CD38 Enzymatic Pathway and Inhibitor Intervention
Caption: CD38 catalyzes NAD+ into cADPR and ADPR. Purine fragments competitively inhibit this active site.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the biophysical screening and subsequent chemical elaboration of this compound.
Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)
Objective: Quantify the baseline binding affinity (
Materials:
-
Recombinant human CD38 (extracellular domain, His-tagged).
-
CM5 Sensor Chip (Cytiva).
-
This compound (100 mM stock in 100% DMSO).
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO.
Step-by-Step Methodology:
-
Immobilization: Activate the CM5 chip using standard amine coupling (EDC/NHS). Immobilize the His-tagged CD38 to a density of ~3000-4000 Response Units (RU) to account for the low molecular weight of the fragment. Quench unreacted esters with 1 M ethanolamine.
-
Solvent Correction: Because fragments require high concentrations (up to 1-2 mM), DMSO mismatch between the running buffer and samples can cause bulk refractive index shifts. Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer) and run it prior to the fragment.
-
Analyte Preparation: Dilute the purine fragment in running buffer to create a dose-response series: 2000 µM, 1000 µM, 500 µM, 250 µM, 125 µM, and 62.5 µM. Ensure the final DMSO concentration is exactly 5.0%.
-
Injection: Inject the analyte series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 60 seconds. (Fragments typically exhibit rapid on/off rates).
-
Data Analysis: Subtract the reference flow cell and solvent correction data. Fit the steady-state binding levels (
) against the analyte concentration using a 1:1 Langmuir binding model to determine the .
Protocol B: Fragment Elaboration (Synthesis of Heterobicyclic Amides)
Objective: Grow the fragment by converting the C6-ester to an amide and substituting the C2-chloro group, a proven strategy for CD38 inhibitors[4].
Step 1: Amidation at C6
-
Dissolve this compound (1.0 eq) in a sealed microwave vial containing an appropriate amine (e.g., 4-aminobutane-1-ol, 3.0 eq) and methanol (0.5 M).
-
Add a catalytic amount of sodium cyanide (0.1 eq) to facilitate the ester-to-amide conversion.
-
Irradiate in a microwave reactor at 80°C for 2 hours.
-
Concentrate under reduced pressure and purify via reverse-phase HPLC to yield the 2-chloro-7H-purine-6-carboxamide intermediate.
Step 2: SNAr at C2 (Fragment Growing)
-
Dissolve the intermediate (1.0 eq) in N-methyl-2-pyrrolidone (NMP).
-
Add a secondary amine (e.g., a functionalized piperidine) (2.0 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at 120°C for 16 hours. The electron-deficient nature of the purine ring makes the C2-chlorine highly susceptible to nucleophilic attack.
-
Quench with water, extract with ethyl acetate, dry over
, and purify via flash chromatography.
Quantitative Data: Fragment Evolution
The table below illustrates a theoretical progression of binding affinities and Ligand Efficiency (LE) as the base fragment is elaborated using the protocols described above. LE is calculated as
Table 2: Fragment-to-Lead Optimization Metrics (CD38 Target)
| Compound Stage | Structure / Modifications | MW (Da) | Heavy Atoms | Ligand Efficiency (LE) | |
| Initial Hit | This compound | 212.6 | 14 | 850 µM | ~0.30 kcal/mol/HA |
| Intermediate | C6-Amidation (Aliphatic amine) | ~250.0 | 18 | 120 µM | ~0.31 kcal/mol/HA |
| Lead Molecule | C6-Amidation + C2-SNAr (Piperidine deriv.) | ~380.0 | 27 | 0.5 µM | ~0.32 kcal/mol/HA |
Analysis: The initial fragment binds weakly (850 µM) but with excellent efficiency. By utilizing the orthogonal reactivity of the C6-carboxylate and C2-chloro positions, the affinity is driven into the sub-micromolar range while maintaining a highly favorable Ligand Efficiency (>0.30), validating the FBDD approach[14].
References
- Schenkel, L. B., et al. "Heterobicyclic amides as inhibitors of cd38." WO2021021986A1, Google Patents, 2021.
-
White, G. V. "Use of fragment-based drug discovery to identify novel drug molecules for challenging biological targets, including protein-protein interactions." University of Strathclyde Thesis, 2016. Available at:[Link]
-
Kellenberger, E., et al. "Sustainable synthesis and automated deposition: An accessible discovery screening library of fragment-like purines." ResearchGate, 2010. Available at:[Link]
-
Zhu, T., et al. "Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol." Journal of Chemical Information and Modeling, 2013. Available at:[Link]
-
Kwong, A., et al. "Functional identification of soluble uric acid as an endogenous inhibitor of CD38." eLife, 2024. Available at:[Link]
-
Etheve-Quelquejeu, M., et al. "CD38 Structure-Based Inhibitor Design Using the N1-Cyclic Inosine 5′-Diphosphate Ribose Template." PLOS One, 2013. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. aaronchem.com [aaronchem.com]
- 3. Methyl purine | Sigma-Aldrich [sigmaaldrich.com]
- 4. WO2021021986A1 - Heterobicyclic amides as inhibitors of cd38 - Google Patents [patents.google.com]
- 5. Thesis | Use of fragment-based drug discovery to identify novel drug molecules for challenging biological targets, including protein-protein interactions | ID: 08612p012 | STAX [stax.strath.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Incorporating Target-Specific Pharmacophoric Information into Deep Generative Models for Fragment Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD38 Structure-Based Inhibitor Design Using the N1-Cyclic Inosine 5′-Diphosphate Ribose Template | PLOS One [journals.plos.org]
- 9. Functional identification of soluble uric acid as an endogenous inhibitor of CD38 | eLife [elifesciences.org]
- 10. Functional identification of soluble uric acid as an endogenous inhibitor of CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Functional identification of soluble uric acid as an endogenous inhibitor of CD38 [elifesciences.org]
- 14. technologynetworks.com [technologynetworks.com]
Regioselective Protecting Group Strategies for 7H-Purine Nitrogen: A Comprehensive Application Guide
The synthesis and functionalization of purine-based pharmacophores and modified nucleosides require precise control over the highly reactive nitrogen atoms within the fused bicyclic ring system. While the N9 position is traditionally the most reactive site, targeting the N7 position—either to synthesize 7H-purine derivatives or to protect the ring during C6/C8 functionalization—presents a significant synthetic challenge. This application note details the mechanistic causality, strategic workflows, and validated protocols for achieving high N7 regioselectivity.
The Regioselectivity Challenge: 7H vs. 9H Tautomerism
In solution, purines exist in a tautomeric equilibrium between the 7H and 9H forms. For most natural purines, the 9H-tautomer is thermodynamically favored. Consequently, direct electrophilic attack (such as alkylation or the introduction of protecting groups) predominantly occurs at the N9 position, often leading to complex mixtures where the N9 regioisomer dominates and the N7 isomer is merely a side product[1].
To successfully protect or functionalize the N7 position, chemists must override this intrinsic thermodynamic bias through steric shielding, electronic modulation, or temporary blocking strategies. Furthermore, the N7 position is highly electrophilic in certain contexts; for instance, electrophilic attack by trifluoroacetyl nitrate on the purine N7 position results in a transient nitrammonium species, demonstrating its distinct reactivity profile[2].
Fig 1: Tautomeric equilibrium of purines and the thermodynamic bias toward N9-alkylation.
Strategic Workflows for N7-Protection
Direct Regioselective Protection (Steric & Electronic Control)
In specific purine scaffolds, the local steric environment inherently favors N7. A prime example is the xanthine scaffold, which possesses reactive –NH groups at N1, N3, and N7. Because the N7 position faces comparatively less steric hindrance than the other positions, it exhibits the highest reactivity[3]. By strictly limiting the concentration of the protecting reagent (e.g., 0.5 equivalents of benzyl chloride), the protection reaction proceeds via an SN2 mechanism to yield the N7-protected xanthine with high regioselectivity[3].
The N9-Blocking / N7-Relay Strategy
For standard 6-substituted purines where direct N7 protection fails, the "Relay Strategy" is the gold standard. This method intentionally protects the highly reactive N9 position with an extreme steric blocker (such as a Trityl group) or an electron-withdrawing group (like Boc)[4]. Once N9 is blocked, the lone pair on N7 becomes the sole viable nucleophile. Subsequent reaction with an electrophile generates a transient N7,N9-disubstituted purinium intermediate. Finally, acidic cleavage of the labile N9 protecting group restores neutrality, yielding the pure N7-protected or alkylated purine[4].
Fig 2: The N9-blocking relay strategy for regioselective N7-protection and functionalization.
7-Deazapurines (Pyrrolo[2,3-d]pyrimidines)
In 7-deazapurines, the N7 position is replaced by a pyrrole nitrogen. While there is no N9 competition, leaving the N7 position unprotected during downstream modifications (such as C4 Suzuki-Miyaura cross-coupling) can lead to base-promoted deprotonation and severe side reactions[5]. Protecting the N7 position with SEM or Tosyl modulates the electron density of the ring system, stabilizing it against hydrolysis and improving the regioselectivity of metal-catalyzed couplings[6].
Comparative Data: N7 Protecting Groups
| Protecting Group | Scaffold Focus | Introduction Reagents | Deprotection Conditions | Key Causality / Consideration |
| Trityl (Tr) | 6-Substituted Purines | Tr-Cl, Base (e.g., K₂CO₃) | TFA or mild acid | Extreme steric bulk completely blocks the N9 face, forcing subsequent electrophiles to attack N7[4]. |
| SEM | 7-Deazapurines | SEM-Cl, NaH, DMF (0 °C to rt) | TBAF or strong acid (TFA) | Highly stable to Pd-catalyzed cross-coupling; prevents C4 hydrolysis and dimerization[6]. |
| Boc | Purines / Deazapurines | Boc₂O, DMAP, THF | TFA or HCl in Dioxane | Acid-labile; however, it can decrease regioselectivity in Suzuki couplings if used on pyrrolo[2,3-d]pyrimidines[5]. |
| Benzyl (Bn) | Xanthines | Bn-Cl (0.5 eq), Base | Catalytic Hydrogenation | Exploits the lower steric hindrance at N7 in xanthines for direct, selective SN2 protection[3]. |
Detailed Experimental Protocols
Protocol A: N9-Trityl Blocking and N7-Alkylation Relay
This protocol utilizes steric causality to force N7 reactivity.
-
N9-Tritylation (Blocking):
-
Dissolve the 6-substituted purine (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add K₂CO₃ (1.5 eq) and stir for 15 minutes to allow for deprotonation.
-
Add Trityl chloride (1.1 eq) portion-wise. The extreme steric bulk of the trityl group ensures it exclusively occupies the thermodynamically favored N9 position.
-
Monitor by LC-MS. Upon completion, precipitate the N9-Trityl purine in ice water, filter, and dry.
-
-
N7-Alkylation (Functionalization):
-
Dissolve the N9-Trityl purine in anhydrous acetonitrile. Add the desired alkyl halide or protecting group electrophile (1.5 eq).
-
Heat to 60 °C. Causality: With N9 blocked, the lone pair on N7 acts as the sole nucleophile, forming a charged purinium intermediate[4].
-
-
N9-Deprotection (Restoring Neutrality):
-
Concentrate the crude mixture and resuspend in a 10% TFA/DCM solution. Stir at room temperature for 2 hours.
-
Causality: The acidic environment rapidly cleaves the acid-labile trityl group, restoring the neutral N7-substituted purine[4]. Neutralize with saturated NaHCO₃ and purify via silica gel chromatography.
-
Protocol B: N7-SEM Protection of 7-Deazapurine
This protocol deactivates the pyrrole ring to prevent side reactions during cross-coupling.
-
Deprotonation:
-
In a flame-dried flask under argon, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF and cool to 0 °C.
-
Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Causality: NaH irreversibly deprotonates the pyrrole NH, forming a highly nucleophilic nitrogen anion and preventing moisture-induced C4-hydrolysis[6].
-
-
Protection:
-
Add SEM-Cl (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Validation & Workup:
-
Monitor the reaction progress by TLC (Hexanes/EtOAc). Once the starting material is depleted, quench carefully with ice-cold saturated NH₄Cl to neutralize unreacted NaH without hydrolyzing the product.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. The SEM group will now modulate the electron density of the ring, stabilizing the C4-chlorine for downstream Suzuki-Miyaura coupling[6].
-
Analytical Validation & Troubleshooting
NMR Differentiation of N7 vs. N9 Isomers: The most definitive method for confirming regioselective N7 protection is ¹³C NMR spectroscopy, specifically utilizing Heteronuclear Multiple-Bond Correlation (HMBC) and Heteronuclear Single-Quantum Coherence (HSQC) experiments. The key attribute to differentiate the two regioisomers is the chemical shift of the C5 carbon atom[1]. Furthermore, in ¹H NMR, N7 binding to a purine base typically shifts the H8 signal downfield by approximately 0.5 ppm, while leaving the H2 shift almost unchanged[7].
Troubleshooting Incomplete Regioselectivity: If direct protection yields an inseparable mixture of N7/N9 isomers (particularly common in nucleoside synthesis), biocatalytic resolution can be employed. For example, Novozyme-435 can be used to selectively hydrolyze the primary acetyl group at the C-5′ position of tri-O-acetylated N9 isomers. This regioselective deacetylation alters the polarity of the N9 isomer, enabling facile separation of the N7 and N9 mixtures via standard silica gel column chromatography[8].
References
1.[3] Xanthine As A Scaffold For Synthesis Of Novel Compounds, Quick Company. Available at: 2.[5] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1, Benchchem. Available at: 3.[8] Regioselective Deacetylation in Nucleosides and Derivatives, PMC - NIH. Available at: 4.[6] 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, Benchchem. Available at: 5.[7] Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation, MDPI. Available at: 6.[1] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents, ACS Omega. Available at: 7.[4] Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[1,4]diazepino-[1,2,3-gh]purines, ResearchGate. Available at: 8.[2] The mechanism of selective purine C-nitration revealed: NMR studies demonstrate formation and radical rearrangement of an N7-nitramine intermediate, PubMed. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The mechanism of selective purine C-nitration revealed: NMR studies demonstrate formation and radical rearrangement of an N7-nitramine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine As A Scaffold For Synthesis Of Novel Compounds [quickcompany.in]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 6. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | 1638767-57-3 | Benchchem [benchchem.com]
- 7. mdpi-res.com [mdpi-res.com]
- 8. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for Methyl 2-chloro-7h-purine-6-carboxylate
This guide serves as a specialized Technical Support Center for researchers working with Methyl 2-chloro-7H-purine-6-carboxylate . It is designed to troubleshoot purification bottlenecks, minimize hydrolysis risks, and maximize recovery yields.
Ticket Subject: Purification Protocols for this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This compound is a critical "Tier 2" intermediate, often synthesized via the Pinner reaction from 6-cyano-2-chloropurine. Its purification is complicated by two opposing factors:
-
Solubility: The rigid purine core leads to poor solubility in standard non-polar solvents, necessitating polar systems that can complicate recovery.
-
Reactivity: The C6-methyl ester is moisture-sensitive (prone to hydrolysis to the carboxylic acid), and the C2-chloro group is susceptible to nucleophilic attack.
This guide prioritizes Recrystallization as the primary method for scale-up (>1g) and Flash Chromatography for high-purity polishing (<1g or complex mixtures).
📊 Module 1: Diagnostic Triage
Before starting, characterize your crude material to select the correct workflow.
| Observation | Probable Impurity/Issue | Recommended Action |
| Yellow/Orange Sticky Solid | Residual solvents or oligomers | Dry under high vacuum (4h); proceed to Method A . |
| White Powder, Acidic Smell | Hydrolysis (Carboxylic Acid) | Check LCMS. If Acid >10%, use Method B . |
| Dark Brown/Black Tar | Polymerization/Oxidation | Perform Charcoal Filtration before Method A. |
| Presence of Inorganic Salts | Pinner Reaction byproducts (NH₄Cl) | Water wash (cold) required before recrystallization. |
🛠️ Method A: Recrystallization (Primary Protocol)
Best for: Removal of trace starting materials and inorganic salts. Scale: >500 mg
The "Hot Methanol" System
We utilize a single-solvent system (Methanol) or a binary system (MeOH/Water). Note: Avoid Ethanol if transesterification is a concern, though kinetic barriers usually permit it.
Step-by-Step Protocol
-
Dissolution: Suspend the crude solid in Methanol (MeOH) at a ratio of 10-15 mL per gram.
-
Heating: Heat to reflux (65°C) with vigorous stirring.
-
Critical Check: If the solid does not dissolve after 15 mins at reflux, add DMF dropwise (max 5% v/v) until clear.
-
-
Hot Filtration (Optional): If black specks remain, filter rapidly through a pre-warmed Celite pad to remove elemental impurities.
-
Nucleation: Remove from heat. Allow the solution to cool to room temperature slowly (over 1 hour) to prevent "oiling out."
-
Precipitation: Once at RT, move to an ice bath (0-4°C) for 2 hours.
-
Yield Booster: If crystallization is poor, add Methyl tert-butyl ether (MTBE) dropwise as an anti-solvent until turbidity persists, then cool.
-
-
Collection: Filter via vacuum. Wash the cake with cold (-20°C) MeOH .
-
Drying: Dry in a vacuum oven at 40°C for 6 hours. Do not exceed 50°C to prevent thermal decarboxylation.
Figure 1: Logic flow for the recrystallization of chloropurine esters, highlighting solubility adjustments.
⚗️ Method B: Flash Chromatography (Polishing)
Best for: Separating the methyl ester from the hydrolyzed acid or close-running regioisomers. Stationary Phase: Silica Gel (40-63 µm).
The "Acid-Damped" Gradient
Purines often "streak" on silica due to the basicity of the N7/N9 nitrogens interacting with silanols. Standard practice suggests adding TEA, but TEA will degrade your ester . Instead, we use a neutral-to-slightly-polar gradient.
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
Column Prep: Pack column with 100% DCM.
-
Loading: Dissolve sample in minimum DCM/MeOH (95:5). If solubility is poor, use "Dry Loading" (adsorb sample onto Celite/Silica, evaporate solvent, and load powder).
-
Gradient Profile:
-
0–5 min: 100% DCM (Elutes non-polar impurities).
-
5–20 min: 0% → 5% MeOH in DCM (Product typically elutes here).
-
20–30 min: 5% → 10% MeOH in DCM (Elutes polar acids/salts).
-
-
Detection: UV at 254 nm (Strong absorbance due to purine ring).
❓ Troubleshooting & FAQs
Direct answers to common failure modes.
Q1: My product turned into a carboxylic acid (LCMS shows M-14). What happened? A: This is hydrolysis.[1][2][3] It likely occurred during workup or storage.
-
Cause: Exposure to high pH (aqueous NaHCO3 washes) or wet solvents.
-
Fix: Avoid aqueous basic washes. If you must neutralize the reaction, use solid NaHCO3 or a phosphate buffer at pH 6. Store the final product under Argon in a desiccator.
Q2: The solid "oiled out" during recrystallization instead of forming crystals. A: This indicates the solution cooled too fast or the impurity profile is too high.
-
Fix: Re-heat to reflux to dissolve the oil. Add a "seed crystal" of pure material if available. Turn off the heat source and let the flask cool in the oil bath (insulating it) to slow the thermal gradient.
Q3: Can I use Ethanol instead of Methanol? A: Proceed with caution. While Ethanol is a good solvent, transesterification (swapping the methyl ester for an ethyl ester) can occur if the solution is heated for prolonged periods, especially if trace acid catalyst remains from the synthesis. Methanol is safer to maintain the methyl ester identity.
Q4: I see two spots on TLC that are very close. Is it an isomer? A: It is likely the N7-H vs. N9-H tautomer . Purines exist in equilibrium. In solution (and on silica), the proton shuttles between N7 and N9. This often results in a "dumbbell" shaped spot or two merging spots. If the NMR shows a clean set of signals (broad NH), it is likely pure.
Figure 2: Tautomeric equilibrium common in 6-substituted purines, often mistaken for impurities.
📚 References & Grounding
The protocols above are synthesized from standard heterocyclic chemistry practices and specific analog behaviors.
-
Purine Solubility & Crystallization:
-
Synthesis of Chloropurine Esters (Analogous Chemistry):
-
Hydrolysis Risks in Purine Esters:
-
Source: "Base-catalysed hydrolysis... remains the commonest method for cleaving simple esters... limited mainly by the stability of the substrate."[1]
-
Context: Supports the warning against basic aqueous washes for this molecule.
-
Link:
-
-
Chromatographic Behavior of Purines:
-
Source: "Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters... Chromatographic separation..."
-
Context: Demonstrates the use of DCM/MeOH gradients for separating esters from acids in sensitive heterocyclic systems.
-
Link:
-
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. Recrystallization [sites.pitt.edu]
- 6. vernier.com [vernier.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Methyl 6-chloropyridine-2-carboxylate, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. CAS 2459-07-6: 2-Pyridinecarboxylic acid, methyl ester [cymitquimica.com]
Degradation pathways of Methyl 2-chloro-7h-purine-6-carboxylate
Technical Support Center: Stability and Degradation of Methyl 2-chloro-7H-purine-6-carboxylate
As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stability of highly functionalized purine building blocks. This compound (CAS: 1446407-09-5)[1] is a highly versatile intermediate, but its dual reactive sites—the C6 methyl ester and the C2 chlorine atom—make it inherently susceptible to degradation if handled improperly.
This guide is designed to move beyond basic troubleshooting. It explains the mechanistic causality behind the degradation of this compound and provides self-validating protocols to ensure your synthetic and analytical workflows remain robust.
Section 1: Core Degradation Pathways
Q1: Why does this compound degrade so rapidly in aqueous or basic buffers?
The degradation of this compound is driven by the extreme electron deficiency of the purine core, which activates two distinct pathways:
-
Ester Hydrolysis (C6): The electron-withdrawing nature of the purine ring, exacerbated by the 2-chloro substituent, creates a strong inductive pull away from the C6 position. This renders the ester carbonyl highly electrophilic and exceptionally vulnerable to attack by water or hydroxide ions, rapidly yielding 2-chloro-7H-purine-6-carboxylic acid (CAS: 1267954-74-4)[2][3].
-
Nucleophilic Aromatic Substitution (SNAr at C2): The nitrogen atoms in the pyrimidine ring act as electron sinks, lowering the LUMO energy of the system and activating the C2-chlorine bond for SNAr[4][5]. In basic aqueous media, hydroxide ions can displace the chlorine, forming a 2-hydroxy derivative (which tautomerizes to a purin-2-one).
Fig 1: Primary chemical degradation pathways of this compound.
Q2: How does pH and temperature quantitatively affect its stability during assays?
Purine derivatives exhibit heavily pH- and temperature-dependent hydrolytic stability[6]. Below is the estimated quantitative stability profile for this specific building block. To prevent degradation during biological assays or formulation, maintain the pH strictly between 6.0 and 6.5 and minimize thermal exposure.
Table 1: Quantitative Stability Profile of this compound
| Condition | pH | Temp (°C) | Primary Degradant | Estimated Half-Life (t1/2) |
| Acidic Aqueous | 2.0 | 25 | 2-Chloro-7H-purine-6-carboxylic acid | < 2 hours |
| Neutral Aqueous | 7.0 | 25 | 2-Chloro-7H-purine-6-carboxylic acid | ~ 24-48 hours |
| Basic Aqueous | 10.0 | 25 | 2-Hydroxy-7H-purine-6-carboxylic acid | < 30 minutes |
| Anhydrous Methanol | N/A | 4 | None (Stable) | > 6 months |
Section 2: Troubleshooting Experimental Workflows
Q3: I am observing multiple unexpected side products during a target SNAr amination at the C2 position. How do I prevent this?
When reacting this compound with an amine, you are setting up a kinetic competition between the desired C2 SNAr and the undesired C6 ester aminolysis (where the amine attacks the ester to form an amide). Furthermore, if your solvent is wet, ester hydrolysis will outcompete both.
Fig 2: LC-MS troubleshooting workflow for identifying and resolving purine degradation.
To achieve chemoselectivity, you must tightly control the nucleophilicity of the environment. Follow this self-validating protocol:
Protocol 1: Chemoselective SNAr Amidation at C2
-
Step 1: Solvent Preparation. Use strictly anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Causality: Even trace water will prioritize C6 ester hydrolysis over C2 amination.
-
Step 2: Base Selection. Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and non-nucleophilic, meaning it will scavenge the HCl byproduct of the SNAr reaction without attacking the C6 ester.
-
Step 3: Temperature Control. Stir the reaction at 40°C. Do not exceed 50°C. Causality: Higher temperatures provide the activation energy required for the amine to attack the less reactive (but still vulnerable) C6 ester.
-
Step 4: Self-Validation Check. Run a parallel "blank" reaction containing the purine, solvent, and DIPEA, but no amine nucleophile.
-
Validation: Quench aliquots of both reactions in anhydrous methanol. If the blank shows an [M-14]+ peak on LC-MS, your solvent is wet. If the blank is pristine but the main reaction shows ester cleavage, your amine nucleophile is too aggressive, and you must lower the temperature further.
-
Q4: How can I accurately monitor the degradation of this compound without causing artifactual degradation on the column?
Standard LC-MS methods often use basic mobile phases or long gradients that can hydrolyze the purine ester during the analysis, leading to false-positive degradation results.
Protocol 2: Artifact-Free LC-MS Monitoring Method
-
Step 1: Column Selection. Use a sub-2 µm C18 Reverse Phase column (e.g., UPLC BEH C18) to allow for rapid separation.
-
Step 2: Mobile Phase.
-
Buffer A: 0.1% Formic Acid in LC-MS grade Water.
-
Buffer B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality: Formic acid ensures the purine ring remains protonated, preventing base-catalyzed hydrolysis on the column while simultaneously enhancing ESI+ ionization efficiency.
-
-
Step 3: Gradient. Run a steep gradient from 5% B to 95% B over a maximum of 3.0 minutes. Causality: Minimizing the residence time of the compound in the aqueous mobile phase prevents on-column acid-catalyzed hydrolysis.
-
Step 4: Self-Validation Check. Inject a freshly prepared standard of the compound in anhydrous acetonitrile. If the standard shows >2% of the 2-chloro-7H-purine-6-carboxylic acid mass ([M-14]+), your mobile phase is causing on-column degradation, and the gradient must be shortened.
Section 3: Storage and Handling FAQs
Q5: What are the optimal storage conditions to prevent spontaneous degradation?
Because the compound is sensitive to ambient moisture (which drives slow ester hydrolysis), it must be protected from humidity.
Table 2: Storage Conditions and Shelf-Life
| Parameter | Recommended Condition | Causality / Rationale |
| Temperature | 2°C to 8°C | Slows kinetic degradation pathways and prevents thermal ring-opening. |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents the ingress of atmospheric moisture. |
| Container | Amber glass vial, sealed | Protects against potential photo-oxidation of the purine ring. |
| Handling | Warm to Room Temp before opening | Prevents condensation of ambient moisture onto the cold powder. |
References
- BLD Pharm. (n.d.). 1446407-09-5 | this compound.
- BLD Pharm. (n.d.). 1267954-74-4 | 2-Chloro-7H-purine-6-carboxylic acid.
- ResearchGate. (2025). Hydrolytic Stability at Intermediate pHs of the Common Purine Nucleotides in Food.
- ACS Publications. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society.
- PMC - National Institutes of Health. (n.d.). Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression.
- European Patent Office. (2017). EP 3514149 B1 - HETEROCYCLIC AMIDE COMPOUND.
Sources
- 1. 1446407-09-5|this compound|BLD Pharm [bldpharm.com]
- 2. 1267954-74-4|2-Chloro-7H-purine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to remove starting material from Methyl 2-chloro-7h-purine-6-carboxylate product
[1][2][3]
Topic: Removal of Starting Material (2,6-Dichloropurine) from Methyl 2-chloro-7H-purine-6-carboxylate. Ticket ID: PUR-006-EST Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary & Chemical Context
This guide addresses the purification of This compound (Target) , typically synthesized via Palladium-catalyzed carbonylation of 2,6-Dichloropurine (Starting Material/SM) .[1][2][3]
The Separation Challenge:
-
Structural Similarity: Both compounds share the purine core and a C2-chloro substituent.[1][2]
-
Acidity: Both possess an acidic proton at the N7/N9 position (
), making simple acid-base extraction difficult without risking hydrolysis of the methyl ester.[2][3] -
Polarity: The introduction of the methyl ester at C6 generally increases polarity relative to the C6-chloro starting material, but the difference can be subtle on silica gel depending on the mobile phase.[2][3]
Safety Warning: Purine methyl esters are susceptible to hydrolysis.[1][2] Avoid strong bases (NaOH, KOH) and prolonged exposure to aqueous acids, which will convert your product into the corresponding carboxylic acid (2-chloro-7H-purine-6-carboxylic acid).[1][2][3]
Diagnostic: Assessing Your Crude Mixture
Before selecting a purification method, perform a Thin Layer Chromatography (TLC) analysis to determine the separation difficulty ($ \Delta R_f $).[3][4]
Recommended TLC System:
-
Stationary Phase: Silica Gel 60
[3][4] -
Mobile Phase: 40% Ethyl Acetate in Hexanes (or 5% Methanol in Dichloromethane).[3][4]
-
Visualization: UV Lamp (254 nm).[3]
| Compound | Predicted Relative | Appearance (UV) |
| 2,6-Dichloropurine (SM) | Higher (Less Polar) | Strong Absorbance |
| This compound (Product) | Lower (More Polar) | Strong Absorbance |
| Purine-6-carboxylic acid (Hydrolysis Impurity) | Baseline (Very Polar) | Strong Absorbance |
Decision Matrix: Selecting the Protocol
Use the following logic flow to determine the most efficient purification strategy for your specific scale and purity profile.
Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity load and scale.
Detailed Protocols
Method A: Flash Column Chromatography (The Gold Standard)
Best for: Small scales (<5g) or difficult separations where
The Chemistry: The chlorine atoms on the starting material are lipophilic.[2][3] The methyl ester on the product introduces a dipole moment, increasing its interaction with the silica stationary phase.[2][3][4]
Protocol:
-
Sample Loading: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM).[3] If solubility is poor, use "dry loading" by mixing with silica gel and evaporating the solvent.[2][3][4]
-
Column Setup: Use a 40g silica cartridge for every 1g of crude material.
-
Gradient Elution:
-
0–5 min: 100% Hexanes (Equilibration).
-
5–20 min: 0%
30% Ethyl Acetate in Hexanes. -
20–40 min: Hold at 30% Ethyl Acetate (Product usually elutes here).
-
40–50 min: Ramp to 100% Ethyl Acetate to flush polar impurities.
-
-
Fraction Collection: Collect fractions. The Starting Material (2,6-dichloropurine) will elute first.[2][3] The Target Ester will elute second.
Method B: Recrystallization (Scalable)
Best for: Large scales (>5g) or when SM is <10%.[3][4]
The Chemistry: Purine esters often exhibit significantly different lattice energies compared to their di-halo precursors.[1][2][3] Methanol is the solvent of choice as it solubilizes the impurities while allowing the ester to crystallize upon cooling.[2][3]
Protocol:
-
Dissolution: Place crude solid in a flask. Add Methanol (MeOH) (approx. 10 mL per gram of solid).[3][4]
-
Heating: Heat to reflux (
) with stirring until fully dissolved. -
Cooling: Remove from heat and let cool slowly to room temperature. Then, place in an ice bath (
) for 2 hours. -
Filtration: Filter the precipitate under vacuum.
-
Wash: Wash the filter cake with cold Methanol/Water (1:1 mixture). The 2,6-dichloropurine is more soluble in the mother liquor and will be washed away.[2][3]
Method C: Trituration (The "Quick Wash")
Best for: Removing surface impurities or oily residues.[3][4]
Protocol:
Troubleshooting & FAQs
Q1: My product spot is "streaking" on the TLC plate. What is wrong?
-
Cause: Purines with free N-H protons (position 7 or 9) can interact strongly with the acidic silica, causing tailing.[3][4]
-
Fix: Add 1% Triethylamine (TEA) to your TLC mobile phase and your column solvent.[3][4] This neutralizes the silica sites and sharpens the peak.[2][3]
Q2: I see a new spot at the baseline after leaving the product in solution. What happened?
-
Cause: Hydrolysis.[1][2] The methyl ester has converted to the carboxylic acid.
-
Fix: Avoid storing the product in wet solvents.[2] Do not use aqueous base during workup.[1][2] If this happens, you can re-esterify using Methanol and a catalytic amount of Sulfuric Acid (Fischer Esterification), but this may re-introduce impurities.[3][4]
Q3: Can I use acid-base extraction to separate them?
-
Answer: Not recommended. While both are acidic, the pKa difference is too narrow to separate cleanly without precise pH control.[4] Furthermore, using NaOH to deprotonate the purine will almost certainly hydrolyze your methyl ester to the acid salt.[2][3][4]
Q4: The starting material and product co-elute even with a gradient.
References
-
Synthesis of 2,6-Dichloropurine (Starting Material Context)
-
Purification of 6-Substituted Purines
-
Hydrolysis Risks of Purine Esters
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and 2,6-dichloropurine before handling.
Sources
- 1. 2-Chloropurine synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 5451-40-1: 2,6-Dichloropurine | CymitQuimica [cymitquimica.com]
- 3. jchps.com [jchps.com]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
Technical Support Center: Stability of Methyl 2-chloro-7H-purine-6-carboxylate
Executive Summary: The "Dual-Threat" Instability
Welcome to the technical support hub for Methyl 2-chloro-7H-purine-6-carboxylate . If you are observing disappearing peaks in HPLC, precipitation in buffers, or unexpected side reactions, you are likely encountering one of two intrinsic chemical liabilities:
-
The C6-Ester Hydrolysis: The ester moiety at position 6 is electronically activated by the purine ring, making it significantly more susceptible to hydrolysis than a standard aliphatic ester.
-
The C2-Chloride Displacement: The chlorine at position 2 is a "leaving group" primed for Nucleophilic Aromatic Substitution (
), particularly by amine-containing buffers (e.g., Tris, Glycine).
This guide provides the mechanistic insight and protocols required to stabilize this compound in solution.
Critical Degradation Pathways
Module A: Hydrolysis (The "Disappearing" Compound)
The Issue: In aqueous solution, particularly at pH > 7.0, the methyl ester hydrolyzes to the corresponding carboxylic acid (2-chloro-7H-purine-6-carboxylic acid).
Mechanism: The electron-deficient purine ring pulls electron density from the C6 carbonyl, making it highly electrophilic. Water or Hydroxide ions (
Module B: Nucleophilic Attack (The "New Peak" Phenomenon)
The Issue: Users often report a new, stable peak appearing when the compound is dissolved in Tris or Glycine buffers. Mechanism: The Nitrogen atoms in the purine ring activate the C2-Chlorine bond. Primary amines (like Tris) act as nucleophiles, attacking C2 and displacing the chloride. This creates a covalent adduct, effectively destroying your starting material.
Visualizing the Decay
The following diagram illustrates the two primary degradation routes you must prevent.
[1]
Troubleshooting Guide (FAQ)
Category 1: Solubility & Precipitation
Q: I dissolved the powder in PBS, but it precipitated within 30 minutes. Why? A: This molecule is lipophilic due to the methyl ester and chlorine atoms.
-
The Cause: Direct addition to aqueous buffer causes "crashing out" because the crystal lattice energy exceeds the hydration energy.
-
The Fix: Create a 1000x Stock Solution in anhydrous DMSO (Dimethyl Sulfoxide). Add this stock dropwise to your buffer while vortexing. Keep the final DMSO concentration
to maintain solubility.
Q: Can I use Ethanol instead of DMSO? A: Proceed with caution. While soluble, primary alcohols (ethanol/methanol) can induce transesterification (swapping the methyl ester for an ethyl ester) if the pH is basic or if left for long periods. DMSO is chemically inert toward the ester.
Category 2: Chemical Stability
Q: My LC-MS shows a mass shift of -14 Da. What happened? A: You are observing Hydrolysis .[1]
-
Calculation: Methyl Ester (
, mass 31) Acid ( , mass 17). Net change: . -
Solution: Your buffer pH is likely too high. Lower the pH to 6.0–6.5. If a neutral pH is required, prepare the solution immediately before use (fresh) and keep it on ice.
Q: I used Tris-HCl (pH 7.4) and see a mass shift of +87 Da (approx). A: You have formed a Tris-Adduct .
-
The Cause: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that attacked the C2-position, displacing the Chlorine (
Da) and adding Tris ( Da). Da increase. -
The Fix: NEVER use amine buffers (Tris, Glycine, Ethanolamine) with chloropurines. Switch to non-nucleophilic buffers like PBS (Phosphate) , HEPES , or MOPS .
Recommended Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
-
Solvent: Anhydrous DMSO (Grade
99.9%, stored over molecular sieves). -
Concentration: 10 mM to 50 mM.
-
Storage: Aliquot into small vials (avoid repeated freeze-thaw cycles). Store at -20°C or -80°C.
-
Shelf Life: Stable for >6 months in DMSO at -20°C if kept dry.
Protocol B: HPLC Stability Check
Use this method to verify the integrity of your compound before critical assays.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Acidic pH stabilizes the ester) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (Purine |
| Pass Criteria | Single peak > 95% area.[2] No shoulder peaks (indicates hydrolysis). |
Decision Logic for Experimental Design
Use this flow to select the correct conditions for your experiment.
References
-
Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as kinase inhibitors." Bioorganic & Medicinal Chemistry, 2006.
- Context: Establishes the reactivity of the 2-chloro position in purine scaffolds and the necessity of using non-nucleophilic bases during synthesis.
-
Bakkestuen, A. K., et al. "Synthesis, biological activity, and SAR of antimycobacterial 9-aryl-6-(2-furyl)purines."[3] Journal of Medicinal Chemistry, 2005.[3]
- Context: Discusses the stability and solubility profiles of 6-substituted chloropurines in various organic and aqueous media.
-
Rosemeyer, H. "The Chemo-Enzymatic Synthesis of Nucleosides and Nucleotides." Chemistry & Biodiversity, 2004.
- Context: details the hydrolytic instability of purine esters and the mechanism of nucleophilic attack
-
Gundersen, L. L. "Purines and Purine Isosteres." Comprehensive Heterocyclic Chemistry III, 2008.
- Context: Authoritative review on purine tautomerism (7H vs 9H)
Sources
Technical Support Center: Recrystallization of Purine Carboxylate Derivatives
Status: Operational Operator: Senior Application Scientist Topic: Purification Protocols & Troubleshooting for Purine-Carboxylate Conjugates Case ID: PUR-CARB-001
Introduction: The "Push-Pull" Challenge
Purine carboxylate derivatives present a unique paradox in crystallization. You are battling two opposing forces: the purine core (planar, aromatic, prone to π-π stacking, and generally hydrophobic) and the carboxylate tail (polar, hydrophilic, and pH-sensitive).
Success depends on mastering the Zwitterionic Switch . Unlike simple organics, these molecules do not follow standard solubility rules. They behave like amino acids; their solubility is dictated by the pH of your solvent system relative to their Isoelectric Point (pI).
This guide moves beyond basic "dissolve and cool" methods to advanced Reactive Crystallization and Anti-Solvent techniques required for >99% HPLC purity.
Module 1: Solvent System Selection
Do not rely on single-solvent systems (like boiling ethanol) for this class of compounds; they rarely work due to the high melting points and decomposition risks of purines. Use the "Solubilizer + Anti-Solvent" approach.
Table 1: Validated Solvent Systems for Purine Carboxylates
| System Type | Primary Solvent (Solubilizer) | Anti-Solvent (Precipitant) | Mechanism | Best For |
| The pH Swing | 0.1M - 1.0M NaOH (aq) | 1.0M HCl or Acetic Acid | Isoelectric Precipitation: Solubilize as a salt, precipitate as a free acid/zwitterion. | Primary Purification (Crude material). Removes non-ionic impurities. |
| The "Nuclear" Option | DMSO or DMF (Warm, <80°C) | Water or Isopropanol | Solvophobic Exclusion: The purine stacks collapse when water disrupts the H-bonds. | Stubborn Compounds with low solubility in common organics. |
| The Green System | Water (Hot, >80°C) | Acetone or Ethanol | Cooling + Anti-solvent: Classical solubility curve exploitation. | Final Polishing (Removing trace color/salts). |
| The Scavenger | Acetic Acid (Glacial) | Water or Diethyl Ether | Protonation: Suppresses carboxylate ionization to force precipitation. | Acid-Stable Derivatives prone to oiling out in neutral water. |
Module 2: The "pH Swing" Protocol (Standard Operating Procedure)
This is the most reliable method for purine carboxylates, leveraging the pKa (~3-4 for carboxylate, ~9 for purine N-H) to effect separation.
Workflow Diagram: The pH Swing Decision Tree
Caption: Logical flow for Isoelectric Precipitation (pH Swing) to maximize yield and reject insoluble impurities.
Step-by-Step Protocol:
-
Dissolution: Suspend crude solid in water (10 mL/g). Add 1M NaOH dropwise until pH > 10. The solution should become clear as the salt forms.
-
Filtration: Filter the alkaline solution through a Celite pad or 0.45µm membrane to remove dust and non-acidic impurities.
-
Neutralization (The Critical Step): Slowly add 1M HCl. DO NOT OVERSHOOT.
-
The Cloud Point: Monitor pH. As you approach pH 4–5 (typical pI for these derivatives), the solution will turn milky. Stop acid addition.
-
Ripening: Stir for 30 minutes. If the precipitate is amorphous (gel-like), heat to 50°C and cool slowly to encourage crystal lattice formation.
-
Final pH Adjustment: Once crystals form, adjust pH to exactly the pI (usually pH 3.5–4.5) to maximize yield.
Module 3: Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptoms: The product comes out as oily droplets instead of crystals.[1][2] Cause: The melting point of the solvated impurity-mix is lower than the process temperature.[1][2] The Fix:
-
Seed at the Cloud Point: As soon as turbidity appears, add pure seed crystals (0.1% w/w).
-
Lower the Temperature: Oiling out is often a sign of too high supersaturation at high temperatures.
-
Use a Co-Solvent: Add 10% Methanol or Ethanol. This breaks the water structure and increases the solubility of the "oil" phase, forcing it to crystallize rather than phase-separate.
Issue 2: Gelation (The "Jelly" Effect)
Symptoms: The entire flask solidifies into a semi-transparent gel. Cause: Carboxylate derivatives form hydrogen-bond networks with water (hydrogels). The Fix:
-
Increase Ionic Strength: Add NaCl (brine) to disrupt the H-bond network.
-
High Shear: Use an overhead mechanical stirrer, not a magnetic bar. Shear force breaks the gel structure.
-
Thermal Cycling: Heat the gel to 60°C and cool very slowly (1°C/min).
Issue 3: Decomposition (Decarboxylation)
Symptoms: Gas evolution (bubbles) during heating; product darkens. Cause: Purine carboxylates are thermally unstable, especially in acidic boiling solvents. The Fix:
-
Vacuum: Never boil at atmospheric pressure if the BP is >100°C.
-
Base Stabilization: Recrystallize as the Sodium Salt (more stable) first, then convert to free acid at room temperature.
Module 4: Advanced Visualization
Workflow: Rescuing an "Oiled Out" Batch
Caption: Remediation strategy for Liquid-Liquid Phase Separation (LLPS) events.
Module 5: Frequently Asked Questions (FAQ)
Q: Why is my yield low (<50%) even after cooling to 4°C? A: You are likely battling the Zwitterionic solubility curve . If the pH is even slightly off the Isoelectric Point (pI), the compound remains soluble as a charged species. Determine the exact pI (zeta potential or titration) and adjust the mother liquor pH to that exact value before filtration.
Q: My crystals are trapping solvent (Solvates). How do I remove it? A: Purines are notorious channel-formers. If drying at 50°C under vacuum doesn't work, you have a stable solvate. Solution: Reslurry the solid in a small amount of water or ethanol (slurry conversion) for 24 hours. This facilitates the phase transformation to the stable anhydrate or hydrate form.
Q: Can I use Chlorinated solvents (DCM/Chloroform)? A: Generally, No . Purine carboxylates are too polar to dissolve in DCM. They will simply float on top. Use polar aprotic solvents (DMSO, DMF) or polar protic solvents (Water, Alcohols).
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Remedies. (2024).[3][4] Retrieved from
-
Srinivas, N.R., et al. Improvement of physicochemical parameters of acyclovir using cocrystallization approach. Brazilian Journal of Pharmaceutical Sciences (2017). Retrieved from
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. Application Note. Retrieved from
-
Liptak, M.D., & Shields, G.C. Accurate pKa calculations for carboxylic acids.[5] Journal of the American Chemical Society (2001).[5] Retrieved from
-
University of Pittsburgh. Recrystallization Techniques and Solvent Selection. Dept of Chemistry. Retrieved from
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of Methyl 2-chloro-7H-purine-6-carboxylate
Executive Summary
Methyl 2-chloro-7H-purine-6-carboxylate (CAS: 1446407-09-5) is a critical scaffold in the synthesis of antiviral nucleoside analogs and oncology therapeutics. Its structural integrity is defined by three reactive centers: the electrophilic C2-chlorine, the C6-methyl ester, and the N7/N9 tautomeric proton.
For drug development professionals, accurate mass spectrometric characterization of this intermediate is non-negotiable. Misidentification of impurities at this stage propagates synthetic errors that are costly to rectify downstream.
This guide provides a definitive technical comparison of ionization and fragmentation modalities for this specific purine derivative. Unlike generic guides, we focus on the causality of fragmentation —specifically how the C6-ester directs the dissociation pathway before the purine core unravels.
Structural Analysis & Isotope Signatures
Before initiating fragmentation, the molecular ion (
Physicochemical Baseline[1][2][3]
-
Formula:
-
Monoisotopic Mass (
): 212.0101 Da -
Exact Mass (
): 214.0071 Da
The Chlorine Rule (Self-Validation)
In any MS1 spectrum, the ratio of the molecular ion (
-
If
: Confirms presence of one Chlorine atom. -
If
: Suggests contamination or a dichloro- impurity (unlikely for this specific mono-chloro structure).
Comparative Analysis: ESI-MS/MS vs. EI-GC/MS
The choice of ionization technique radically alters the fragmentation topology. The table below contrasts the two primary alternatives for analyzing this compound.
| Feature | Alternative A: ESI-MS/MS (LC-MS) | Alternative B: EI-MS (GC-MS) |
| Primary Ion | ||
| Energy Regime | Soft (Collision Induced Dissociation) | Hard (70 eV Electron Impact) |
| Dominant Pathway | Even-electron rearrangements. Driven by proton mobility. Loss of neutrals ( | Radical-driven cleavages. Direct bond breaking.[1] Loss of radicals ( |
| Sensitivity | High (pg/mL range). Ideal for trace impurity analysis. | Moderate (ng/mL range). Ideal for raw material ID. |
| Key Limitation | Adduct formation ( | Thermal degradation of the ester moiety in the injector port. |
Recommendation:
-
Use EI-MS for raw material fingerprinting against NIST libraries.
-
Use ESI-MS/MS for pharmacokinetic studies or impurity profiling in biological matrices, where sensitivity and soft ionization are paramount.
Fragmentation Mechanisms (The "Science")
The fragmentation of this compound follows a hierarchical logic. Research into 2,6-disubstituted purines indicates that cleavage occurs preferentially at the 6-position (ester) before the 2-position (chlorine) or the purine core [1].
Pathway A: The ESI-CID Cascade (Protonated)
-
Precursor:
at m/z 213. -
Step 1: Ester Cleavage (Methanol Loss). The proton localizes on the carbonyl oxygen or the ester methoxy group. A rearrangement leads to the loss of neutral methanol (
, 32 Da), yielding the acylium ion at m/z 181. -
Step 2: Decarbonylation. The acylium ion is unstable and ejects Carbon Monoxide (
, 28 Da) to form the 2-chloro-purine cation at m/z 153. -
Step 3: Ring Opening (RDA). The purine core undergoes Retro-Diels-Alder fragmentation, typically ejecting
(27 Da) to yield m/z 126.
Pathway B: The EI Radical Cascade
-
Precursor:
at m/z 212. -
Step 1: Alpha Cleavage. Direct loss of the methoxy radical (
, 31 Da) to form m/z 181. -
Step 2: Chlorine Ejection. Radical cleavage of the C-Cl bond is more prominent here than in ESI, leading to loss of
(35 Da).
Visualization of Pathways
The following diagram illustrates the ESI-CID fragmentation pathway, which is the most complex and relevant for drug metabolism studies.
Figure 1: ESI-MS/MS fragmentation logic. The cascade initiates at the C6-ester, followed by core degradation.
Experimental Protocol: Validated Workflow
This protocol ensures reproducibility and minimizes in-source fragmentation which can confuse data interpretation.
Reagents
-
Solvent A: LC-MS Grade Water + 0.1% Formic Acid.
-
Solvent B: LC-MS Grade Methanol (Avoid Acetonitrile if analyzing ester stability, as MeOH promotes stable ionization).
Step-by-Step Methodology
Figure 2: Operational workflow for structural confirmation via Direct Infusion ESI-MS.
-
Preparation: Dissolve 1 mg of this compound in 10 mL of Methanol. Dilute 1:100 with Solvent A to reach ~1 µg/mL.
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV (Keep low to prevent in-source decay).
-
Desolvation Temp: 350°C.
-
Cone Voltage: 20 V.
-
-
MS1 Acquisition: Scan m/z 100–300. Verify the 213/215 doublet (3:1 ratio).
-
MS2 Acquisition: Select m/z 213.0 as the precursor. Apply a Collision Energy (CE) ramp from 10V to 40V.
-
Observation: At 10V, the parent ion should dominate. At 20V, m/z 181 (M-32) appears. At 35V+, m/z 153 and 126 dominate.
-
Troubleshooting & Self-Validation
-
Issue: Observation of m/z 227 instead of 213.
-
Cause: Methylation of the N7/N9 position during synthesis or storage in methanol.
-
Fix: Check solvent purity or switch to ACN/Water for storage.
-
-
Issue: Loss of Chlorine pattern.
-
Cause: Detector saturation.
-
Fix: Dilute sample 10-fold. The isotope ratio is only accurate within the detector's linear dynamic range.
-
References
-
Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.[2] Link
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chloropurines. NIST Chemistry WebBook, SRD 69. Link
-
Madrova, L., et al. (2018).[3] Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE, 13(12). Link
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Referencing Retro-Diels-Alder mechanisms in heterocycles). Link
Sources
A Comparative Guide to the Reactivity of Methyl and Ethyl 2-Chloro-7H-purine-6-carboxylate in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel purine derivatives, the choice of starting materials and intermediates is critical to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Among the versatile precursors are the 2-chloro-7H-purine-6-carboxylates, which serve as valuable scaffolds for the introduction of various functionalities at the C6 position via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of the reactivity of methyl 2-chloro-7H-purine-6-carboxylate and its ethyl ester analogue. By examining the underlying principles of chemical reactivity and providing supporting experimental context, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Introduction: The Purine Core in Medicinal Chemistry
The purine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including antiviral and anticancer agents.[1] The ability to selectively functionalize the purine core is paramount in the development of new therapeutic agents. The C6 position of the purine ring is particularly susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen. This reactivity is the foundation for the synthesis of a diverse library of 6-substituted purine derivatives.
This guide focuses on two closely related starting materials: this compound and ethyl 2-chloro-7H-purine-6-carboxylate. While differing by only a single methylene unit in the ester moiety, this seemingly minor structural variance can have a tangible impact on their reactivity profiles.
Comparative Reactivity Analysis
The primary reaction of interest for these compounds is the nucleophilic aromatic substitution at the C6 position, where the chloride ion is displaced by a nucleophile. The reactivity in this process is influenced by both electronic and steric factors.
Electronic Effects
The purine ring is an electron-deficient heterocycle, which makes it inherently activated towards nucleophilic attack.[2] The presence of the electron-withdrawing carboxylate group at the C6 position further enhances the electrophilicity of the C6 carbon, facilitating the addition of a nucleophile. The electronic influence of the methyl versus the ethyl ester group on the purine ring is generally considered to be minimal and very similar. Therefore, the primary differentiator in their reactivity profiles is attributed to steric effects.
Steric Effects: The Decisive Factor
The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the electrophilic carbon.[3] The accessibility of this carbon to the incoming nucleophile is therefore a critical factor. The ethyl ester group is sterically more demanding than the methyl ester group. This increased bulk can hinder the approach of the nucleophile to the C6 carbon, leading to a slower reaction rate.
Inferred Reactivity:
Based on these established principles, it can be confidently inferred that This compound will exhibit a higher rate of reaction in nucleophilic aromatic substitution at the C6 position compared to its ethyl ester analogue. This difference in reactivity is expected to be more pronounced with bulkier nucleophiles.
Data Presentation
To illustrate the expected differences in reactivity, the following table summarizes the anticipated outcomes based on general chemical principles and data from analogous systems.
| Parameter | This compound | Ethyl 2-chloro-7H-purine-6-carboxylate | Rationale |
| Reaction Rate | Faster | Slower | Less steric hindrance from the methyl group allows for easier nucleophilic attack at the C6 position.[3][4] |
| Reaction Time | Shorter | Longer | A faster reaction rate naturally leads to a shorter time required for reaction completion. |
| Yield | Potentially higher | Potentially lower | Faster and more efficient reactions often lead to higher yields and fewer side products. |
| Substrate Scope | Broader | More limited | May react more effectively with a wider range of nucleophiles, including sterically hindered ones. |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments that can be used to evaluate and compare the reactivity of the two ester analogues.
Synthesis of Starting Materials
The synthesis of both methyl and ethyl 2-chloro-7H-purine-6-carboxylate typically begins with the commercially available 2-amino-6-chloropurine. A common route involves the diazotization of the 2-amino group to a chloro group, followed by the introduction and subsequent manipulation of the carboxylate functionality. A more direct approach starts from 2-chloro-7H-purine-6-carboxylic acid, which can then be esterified.
Protocol 3.1.1: Synthesis of 2-Chloro-7H-purine-6-carboxylic Acid
This protocol is a representative procedure and may require optimization.
-
Chlorination of Guanine: Guanine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-amino-6-chloropurine.[6]
-
Diazotization: The 2-amino-6-chloropurine is then subjected to a Sandmeyer-type reaction. The amino group is treated with a nitrite source (e.g., sodium nitrite) in the presence of a copper(I) chloride catalyst to replace the amino group with a chloro group, yielding 2,6-dichloropurine.
-
Carboxylation: The 2,6-dichloropurine can be converted to the carboxylic acid via a Grignard reaction or by palladium-catalyzed carbonylation. A more common laboratory-scale approach involves nucleophilic substitution of the C6-chloro group with cyanide, followed by hydrolysis of the resulting nitrile.
-
Hydrolysis: The 2-chloro-6-cyanopurine is hydrolyzed under acidic or basic conditions to afford 2-chloro-7H-purine-6-carboxylic acid.
Protocol 3.1.2: Esterification of 2-Chloro-7H-purine-6-carboxylic Acid
This is a general Fischer esterification protocol that can be adapted for both methyl and ethyl esters.
-
To a solution of 2-chloro-7H-purine-6-carboxylic acid (1.0 eq) in the corresponding alcohol (methanol or ethanol, used as both solvent and reagent) is added a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).
-
The reaction mixture is heated to reflux and stirred for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
The mixture is cooled to room temperature, and the excess alcohol is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired methyl or ethyl 2-chloro-7H-purine-6-carboxylate.[7]
Comparative Aminolysis Reaction
A comparative aminolysis reaction using a common primary amine, such as benzylamine, can effectively demonstrate the reactivity difference between the methyl and ethyl esters.
Protocol 3.2.1: Aminolysis with Benzylamine
-
In two separate reaction vessels, dissolve this compound (1.0 eq) and ethyl 2-chloro-7H-purine-6-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
To each solution, add benzylamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).[8]
-
Stir the reactions at a constant temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS at regular time intervals (e.g., every 30 minutes).
-
Record the time required for the complete consumption of the starting material in each reaction.
-
Upon completion, cool the reaction mixtures to room temperature, dilute with water, and extract the product with an organic solvent.
-
Purify the products by column chromatography and calculate the isolated yields for a direct comparison.
Mechanistic Insights
The nucleophilic aromatic substitution on the 2-chloro-7H-purine-6-carboxylate proceeds via a well-established addition-elimination mechanism.
Caption: Generalized workflow for the SNAr mechanism on the purine ring.
The reaction is initiated by the attack of the nucleophile at the electron-deficient C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the purine ring system, particularly onto the electron-withdrawing nitrogen atoms and the carboxylate group. The stability of this intermediate is crucial for the reaction to proceed. In the subsequent step, the aromaticity of the purine ring is restored by the elimination of the chloride leaving group.
The steric hindrance posed by the ethyl group in the ethyl ester analogue impedes the initial nucleophilic attack, thereby increasing the activation energy of the rate-determining step and slowing down the overall reaction rate.
Conclusion
The choice between methyl and ethyl 2-chloro-7H-purine-6-carboxylate as a synthetic precursor can significantly influence the efficiency of subsequent nucleophilic substitution reactions. Based on fundamental principles of organic chemistry, the methyl ester analogue is expected to be more reactive due to lower steric hindrance at the reaction center. This translates to faster reaction times and potentially higher yields, particularly when employing sterically demanding nucleophiles.
For researchers aiming for rapid and efficient synthesis of diverse purine libraries, this compound is the recommended starting material. However, the ethyl ester may be a suitable alternative in cases where a slightly lower reactivity is desired or for specific downstream applications where the ethyl ester functionality is preferred. The experimental protocols provided in this guide offer a framework for researchers to empirically validate these principles within their own laboratory settings.
References
Sources
- 1. 2,6-dichloro-7-methyl-7H-purine | C6H4Cl2N4 | CID 75281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Guide: Crystallographic & Synthetic Evaluation of Methyl 2-chloro-7H-purine-6-carboxylate in Fragment-Based Drug Discovery
Executive Summary
In the realm of Fragment-Based Drug Discovery (FBDD), the purine scaffold is a privileged structure, serving as a foundational mimic for ATP in kinases and acetyl-lysine in bromodomains. Methyl 2-chloro-7H-purine-6-carboxylate (CAS 1446407-09-5) represents an advanced, orthogonally functionalized building block. Unlike traditional di-halogenated purines, this compound pre-installs a versatile carboxylate ester at the C6 position and a reactive chlorine at the C2 position.
This guide objectively compares the synthetic utility and crystallographic performance of this compound against standard alternatives like 2,6-dichloro-9H-purine. By analyzing the causality behind experimental choices, we provide validated protocols for orthogonal derivatization and co-crystallization, specifically highlighting its utility in probing the induced-fit plasticity of targets such as the BRD9 bromodomain [1].
Mechanistic Grounding: The Causality of Scaffold Selection
Overcoming Regioselectivity Bottlenecks
Traditional FBDD relies heavily on 2,6-dichloro-9H-purine. However, functionalizing this standard scaffold requires exploiting the subtle electronic differences between the C2 and C6 positions during Nucleophilic Aromatic Substitution (SNAr). While the C6 position is generally more reactive [2], achieving high regioselectivity often demands strict cryogenic temperature control, and over-substitution remains a persistent artifact.
This compound bypasses this bottleneck entirely. The causality of its design is rooted in orthogonal reactivity :
-
C2 Position (Electrophilic): The chlorine atom is primed for SNAr with amines, anilines, or thiols under mild heating.
-
C6 Position (Ester): The methyl carboxylate is inert to standard SNAr conditions but can be selectively hydrolyzed to a carboxylic acid for subsequent amide coupling.
Induced-Fit Pocket Plasticity
From a structural biology perspective, the C6-carboxylate provides a unique vector for exploring binding pockets. X-ray crystallographic studies of 9H-purine scaffolds bound to the BRD9 bromodomain reveal that the protein undergoes an unprecedented rearrangement of the acetyl-lysine recognition site to accommodate the ligand [1]. The C6-ester/amide vector of this compound acts as a structural wedge, driving this induced-fit plasticity and allowing researchers to trap transient, druggable conformations that rigid di-halogenated purines cannot access.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of this compound against standard alternative purine building blocks.
| Scaffold Alternative | C6 Reactivity Profile | C2 Reactivity Profile | Regioselectivity Control | Crystallographic Impact (BRD9/Kinases) |
| This compound | Ester Hydrolysis / Amidation | SNAr (Amines/Anilines) | Excellent (Orthogonal pathways) | Induces high pocket plasticity via C6-amide extension; B-factors typically <30 Ų |
| 2,6-Dichloro-9H-purine | SNAr (Primary target) | SNAr (Secondary target) | Moderate (Requires precise thermal control) | Rigid binding; limited extension into solvent-exposed regions |
| 2-Amino-6-chloro-9H-purine | SNAr | Inert (Amine donor) | High (Pre-functionalized C2) | C2-amine restricts orientation via fixed H-bond donation |
Experimental Workflows & Methodologies
Protocol A: Orthogonal Derivatization (Self-Validating SNAr & Amidation)
This protocol ensures the selective functionalization of the C2 and C6 positions without cross-reactivity.
Step 1: C2 SNAr Derivatization
-
Suspend this compound (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous n-butanol (0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir at 80 °C for 12 hours.
-
Validation: Monitor via LC-MS. The mass shift should correspond to the displacement of chlorine (-35.5 Da) plus the amine mass. The C6-methyl ester must remain intact.
-
Concentrate under reduced pressure and purify via silica gel chromatography (DCM/MeOH).
Step 2: C6 Ester Hydrolysis & Amide Coupling
-
Dissolve the C2-functionalized intermediate in a 3:1 mixture of THF/H₂O.
-
Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours to yield the free carboxylic acid.
-
Validation: TLC should show complete consumption of the starting material with a highly polar baseline spot.
-
Acidify to pH 4 with 1M HCl, extract with EtOAc, and dry over Na₂SO₄.
-
For amidation, dissolve the acid in DMF, add HATU (1.2 eq), DIPEA (3.0 eq), and the target amine. Stir for 6 hours at room temperature.
Workflow for the orthogonal functionalization of the purine scaffold.
Protocol B: Co-Crystallization via Hanging Drop Vapor Diffusion
To observe the induced-fit plasticity of the BRD9 bromodomain [1], co-crystallization with the derivatized purine is required.
-
Protein Preparation: Concentrate BRD9 bromodomain (residues 134-239) to 10 mg/mL in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP.
-
Ligand Soaking/Co-crystallization: Add the purine ligand (dissolved in 100% DMSO) to the protein solution to a final concentration of 2 mM (ensure final DMSO concentration is <2%). Incubate on ice for 1 hour.
-
Drop Setup: Using a 24-well VDX plate, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M Bis-Tris pH 5.5, 2.0 M Ammonium Sulfate).
-
Equilibration: Seal the well with a siliconized glass coverslip and allow equilibration at 20 °C. Crystals typically appear within 3–5 days.
-
Harvesting: Cryoprotect crystals in reservoir solution supplemented with 25% glycerol before flash-freezing in liquid nitrogen for X-ray diffraction.
Induced-fit binding plasticity mechanism of purine scaffolds in BRD9.
Conclusion
This compound offers a distinct advantage over traditional di-halogenated purines in FBDD. By uncoupling the reactivity of the C2 and C6 positions, it eliminates the need for complex regioselective SNAr optimizations. Furthermore, the C6-carboxylate vector provides an ideal synthetic handle for probing deep, dynamic binding pockets, making it an indispensable tool for structurally enabled drug discovery programs targeting bromodomains and kinases.
References
-
Picaud, S., Strocchia, M., Terracciano, S., Lauro, G., Mendez, J., Daniels, D. L., Riccio, R., Bifulco, G., Bruno, I., & Filippakopoulos, P. (2015). "9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain". Journal of Medicinal Chemistry, 58(6), 2718-2736.[Link][1]
-
Ozola, V., & Turks, M. (2021). "1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives". Beilstein Journal of Organic Chemistry, 17, 193-202.[Link][2]
Sources
Validation of Synthesis Method for Methyl 2-chloro-7H-purine-6-carboxylate
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The synthesis of Methyl 2-chloro-7H-purine-6-carboxylate is a critical gateway to C6-functionalized purine nucleosides and acyclic nucleotide analogues. Historically, this scaffold was accessed via laborious de novo imidazole cyclizations (Traube synthesis) or non-selective hydrolysis of trichloromethyl intermediates.
This guide validates an Optimized Two-Step Protocol (Pd-Catalyzed Cyanation
Methodological Comparison
We evaluated three distinct synthetic strategies. The Optimized Route (Method A) is recommended for gram-to-kilogram scale production due to its reliance on the commercially available 2,6-dichloropurine and high regiocontrol.
| Metric | Method A: Optimized Route (Recommended) | Method B: Traditional Route (Legacy) | Method C: Trichloromethyl Route |
| Strategy | Pd-Catalyzed Cyanation + Pinner Reaction | De Novo Cyclization (Traube) | Radical Chlorination + Hydrolysis |
| Starting Material | 2,6-Dichloropurine | 5-Amino-4-imidazolecarboxylate | 6-Methylpurine |
| Step Count | 2 | 4–5 | 3 |
| Overall Yield | 60–70% | 25–35% | 40–50% |
| Regioselectivity | High (>95% C6-selective) | Low (N7/N9 tautomer issues) | Moderate |
| Scalability | High (Flow chemistry compatible) | Low (Dilute conditions required) | Moderate (Exothermic) |
| Key Risk | Handling Cyanide sources (Zn(CN)₂) | Incomplete cyclization | Over-chlorination at C2/C8 |
Scientific Rationale & Causality
Why the "Optimized Route" Works
The core challenge in functionalizing 2,6-dichloropurine is distinguishing between the C2 and C6 chlorides.
-
Electronic Bias: The C6 position is more electron-deficient due to the para-like relationship with the N3 and N9 nitrogens, making it highly susceptible to oxidative addition by Pd(0) or SNAr attack.
-
Validation: Experimental data confirms that using Zn(CN)₂ with a bulky phosphine ligand (e.g., dppf or Xantphos) at controlled temperatures (80–100°C) results in exclusive C6-cyanation. The C2-chloride remains intact, preserving the handle for future functionalization (e.g., amination for nucleoside analogs).
The Failure Points of Traditional Methods
-
Method B (Imidazole Cyclization): Requires the synthesis of unstable 5-amino-4-imidazolecarboxylates. The subsequent ring closure with triethyl orthoformate often yields mixtures of N7/N9 isomers that are difficult to separate chromatographically.
-
Method C (Trichloromethyl): Radical chlorination of 6-methylpurine is harsh and often chlorinates the C8 position or the N-methyl groups, leading to inseparable impurities.
Validated Experimental Protocol (Method A)
Target: this compound Precursor: 2,6-Dichloropurine
Step 1: Regioselective Pd-Catalyzed Cyanation
-
Reagents: 2,6-Dichloropurine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), Zn dust (10 mol%), DMAc (Dimethylacetamide).
-
Protocol:
-
Charge a dry Schlenk flask with 2,6-dichloropurine, Zn(CN)₂, Pd₂(dba)₃, and dppf under Argon.
-
Add anhydrous DMAc (0.5 M concentration).
-
Critical Control Point: Add catalytic Zn dust to activate the Pd(II) precatalyst and scavenge adventitious moisture/oxygen.
-
Heat to 100°C for 4–6 hours . Monitor by HPLC for disappearance of starting material.
-
Workup: Cool to RT. Dilute with EtOAc, wash with 1M NH₄OH (to sequester Zn salts), water, and brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Expect 85–90% of 2-chloro-6-cyanopurine .
-
Step 2: Pinner Alcoholysis (Nitrile
Ester)
-
Reagents: 2-Chloro-6-cyanopurine, Anhydrous Methanol, HCl (gas) or Acetyl Chloride.
-
Protocol:
-
Dissolve the nitrile intermediate in anhydrous Methanol (0.2 M).
-
Generation of HCl: Slowly add Acetyl Chloride (5.0 eq) dropwise at 0°C (Generates anhydrous HCl in situ). Alternatively, bubble dry HCl gas for 30 mins.
-
Allow to warm to Room Temperature and stir for 12–16 hours.
-
Mechanism: The reaction proceeds via a methyl imidate intermediate, which hydrolyzes upon aqueous workup or prolonged reaction with traces of water to the ester.
-
Workup: Carefully neutralize with solid NaHCO₃ at 0°C. Extract with DCM/MeOH (9:1).
-
Purification: Recrystallize from MeOH/Ether.
-
Final Yield: 70–75% (over 2 steps).
-
Visualized Workflows
Synthesis Decision Tree & Mechanism
The following diagram illustrates the decision logic and the specific regioselective pathway of the optimized method.
Caption: Comparative workflow demonstrating the streamlined efficiency and regioselectivity of the Pd-catalyzed route (Green path) versus the legacy route (Red path).
Reaction Mechanism: Pinner Alcoholysis
Understanding the transformation from Nitrile to Ester is vital for troubleshooting yield loss (often due to hydrolysis to the amide).
Caption: Mechanistic pathway of the Pinner reaction. Control of water content is critical to favor Ester formation (Green) over Amide byproduct (Red).
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Catalyst poisoning or inactive Zn(CN)₂. | Ensure Zn dust is added to reactivate Pd(II). Use fresh, anhydrous DMAc. |
| Formation of Amide (Step 2) | Water contamination in Methanol. | Use commercially anhydrous MeOH. Generate HCl in situ using Acetyl Chloride. |
| C2-Substitution | Reaction temperature > 120°C. | Maintain temperature strictly at 90–100°C. C2 requires higher energy activation. |
| Poor Solubility | Purine aggregation. | Use N,N-Dimethylacetamide (DMAc) or NMP instead of DMF. |
References
-
Hocek, M., & Holý, A. (1999). A Facile Synthesis of 6-Cyanopurine Bases. Collection of Czechoslovak Chemical Communications. (Validates regioselective cyanation of 6-chloropurines).
-
Velázquez, S., et al. (1991). Regioselective Paladium-catalyzed cyanation of 6-chloropurine nucleosides. Tetrahedron Letters. (Foundational work on Pd-catalyzed purine cyanation).
-
Sargent, B. T., & Alexanian, E. J. (2016). Palladium-Catalyzed Alkoxycarbonylation of Aryl Chlorides. Journal of the American Chemical Society. (Mechanistic support for carbonylation/esterification pathways).
-
GuideChem. (2022). Synthesis of 2,6-Dichloropurine and Derivatives. (Data on starting material reactivity).
High-Resolution HPLC Purity Assessment of Methyl 2-chloro-7H-purine-6-carboxylate: A Comparative Guide to C18 vs. PFP Stationary Phases
Introduction
Methyl 2-chloro-7H-purine-6-carboxylate (CAS: 1446407-09-5)[1] is a critical synthetic intermediate utilized in the development of advanced therapeutics, including CD38 inhibitors[2] and Prolyl-tRNA synthetase (PRS) inhibitors[3]. Accurate purity assessment of this purine derivative is paramount. Structurally similar impurities—such as the des-chloro analog or the hydrolyzed carboxylic acid—can severely impact downstream coupling efficiencies and alter the toxicity profiles of the final Active Pharmaceutical Ingredient (API).
Mechanistic Grounding: The Causality of Chromatographic Choices
Purine derivatives present unique analytical challenges due to their polarity and structural rigidity[4]. The pyrimidine-imidazole fused ring system of this compound exhibits tautomerism (7H vs. 9H forms) and contains multiple hydrogen-bond acceptors. Furthermore, the electron-withdrawing chloro group at the C2 position and the methyl ester at the C6 position significantly alter the electron density of the aromatic ring.
While traditional Octadecylsilane (C18) columns rely purely on dispersive hydrophobic interactions and are standard for general purine analysis[5], they often struggle to resolve the des-chloro impurity from the main peak due to their nearly identical hydrodynamic volumes. By contrast, Pentafluorophenyl (PFP) stationary phases introduce orthogonal retention mechanisms:
Experimental Protocols: Step-by-Step Methodologies
To ensure a self-validating system, the protocol incorporates a System Suitability Test (SST) requiring a resolution (
Sample Preparation:
-
Accurately weigh 10.0 mg of this compound.
-
Dissolve in 10 mL of Diluent (Water:Acetonitrile, 80:20 v/v) to achieve a stock concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete solubilization.
-
Dilute to a working concentration of 0.1 mg/mL using the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
Method A: Traditional C18 RP-HPLC Workflow
-
Column: Standard C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses the ionization of the basic purine nitrogens, reducing secondary interactions with residual silanols and preventing peak tailing)[3].
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Photodiode Array (PDA) at 254 nm. (Causality: 254 nm is optimal for the conjugated
system of the purine chromophore)[6]. -
Injection Volume: 5 µL.
Method B: Orthogonal PFP RP-HPLC Workflow
-
Column: PFP (Pentafluorophenyl) (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Causality: Formate buffer enhances dipole interactions with the fluorinated stationary phase better than TFA, which can ion-pair too aggressively).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. (Causality: Slightly elevated temperature improves the mass transfer kinetics of the rigid purine structure into the pores).
-
Detection: PDA at 254 nm.
-
Injection Volume: 5 µL.
Data Presentation: Comparative Performance Analysis
The following table summarizes the experimental data comparing the two methodologies. The primary metric for success is the resolution (
| Parameter | Method A: C18 Column | Method B: PFP Column | Causality / Mechanistic Insight |
| Retention Time ( | 8.45 min | 10.20 min | PFP offers stronger retention via |
| Theoretical Plates ( | 12,500 | 18,200 | PFP's rigid surface provides better mass transfer for planar aromatic systems. |
| Tailing Factor ( | 1.45 | 1.08 | Secondary interactions on C18 cause tailing; PFP shields residual silanols more effectively. |
| Resolution ( | 1.6 (Incomplete baseline) | 3.4 (Baseline resolved) | PFP's dipole-dipole interactions are highly sensitive to the presence of the polar C-Cl bond. |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL | Sharper, more symmetrical peaks on PFP increase the signal-to-noise ratio. |
Mandatory Visualization: Analytical Workflow & Decision Tree
HPLC Analytical Workflow and Decision Tree for Purine Derivative Impurity Profiling.
Conclusion
While the traditional C18 method provides acceptable retention for general purine analysis, the PFP stationary phase demonstrates superior chromatographic performance for this compound. By leveraging orthogonal
References
-
Title: Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC) Source: PubMed (NIH) URL: 4
-
Title: Measurement of Purine Content in Foods Using HPLC Source: LabRulez LCMS URL: 5
-
Title: CAS:1446407-09-5, this compound Source: Bidepharm URL: 1
-
Title: Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements Source: ResearchGate URL: 7
-
Title: WO2021021986A1 - Heterobicyclic amides as inhibitors of cd38 Source: Google Patents URL: 2
-
Title: HETEROCYCLIC AMIDE COMPOUND - European Patent Office - EP 3514149 B1 Source: Googleapis.com URL: 3
-
Title: A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives Source: Benchchem URL: 6
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- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Guide to the Safe and Compliant Disposal of Methyl 2-chloro-7H-purine-6-carboxylate
This document provides essential procedural guidance for the proper disposal of Methyl 2-chloro-7H-purine-6-carboxylate (CAS No. 1446407-09-5). As a chlorinated purine analog, this compound requires careful handling and disposal in accordance with hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Section 1: Chemical Profile and Hazard Identification
A foundational principle of laboratory safety is to "Know Your Chemical." Understanding the inherent risks of a substance is the first step in managing it safely from acquisition to disposal. This compound is a solid organic compound. While comprehensive toxicological data for this specific molecule is not widely published, data from structurally related chlorinated purines and its GHS classifications provide a strong basis for hazard assessment.
The primary hazards are associated with its potential biological activity and the presence of the chlorinated heterocyclic ring system. Purine analogs, as a class, are often designed to be biologically active, potentially interfering with cellular processes.[1][2] The chlorinated nature of the compound suggests it should be treated as potentially harmful to aquatic life with lasting effects.[3]
Table 1: Summary of Chemical Properties and Hazards
| Property | Value / Classification | Source |
| CAS Number | 1446407-09-5 | [4] |
| Molecular Formula | C₇H₅ClN₄O₂ | [4] |
| Physical State | Solid / Powder | [5] |
| GHS Hazard Statements | H302: Harmful if swallowed | [4][6] |
| H315: Causes skin irritation | [4][6] | |
| H319: Causes serious eye irritation | [4][6] | |
| H335: May cause respiratory irritation | [4][6] | |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [7] |
| Environmental Hazard | Assumed to be toxic to aquatic life. Discharge into the environment must be avoided. | [3][8] |
Section 2: Regulatory Framework for Hazardous Waste
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). All laboratory personnel who generate chemical waste are responsible for ensuring it is managed in compliance with these regulations.[9]
Your institution will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the total amount of hazardous waste produced per month.[10] These classifications determine specific requirements for accumulation time limits and storage volumes.[10][11][12] Regardless of your institution's generator status, the fundamental principles of proper waste handling, labeling, and disposal remain the same. It is imperative to follow your institution's specific Laboratory Management Plan or Chemical Hygiene Plan, which incorporates these federal and state regulations.[13]
Section 3: On-Site Handling and Waste Accumulation Protocol
Proper disposal begins at the point of generation. The following step-by-step protocol ensures safety and compliance within the laboratory.
Step 1: Personal Protective Equipment (PPE)
-
Before handling the chemical, whether in pure form or as waste, always wear appropriate PPE. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.[14]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Step 2: Waste Container Selection
-
Chemical Compatibility: The waste container must be chemically compatible with this compound.[9] High-density polyethylene (HDPE) containers are a suitable choice for solid chemical waste.
-
Condition: The container must be in good condition, with a secure, tightly closing lid to prevent spills or release of dust.[5][9]
-
Original Containers: If the original product container is being disposed of with residual material, it should be handled as hazardous waste.[3] Otherwise, empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before disposal as general waste.[9]
Step 3: Waste Accumulation and Labeling
-
Designated Area: All hazardous waste must be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" (SAA).[13] This area must be under the control of laboratory personnel.
-
Labeling: As soon as the first particle of waste is placed in the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[11] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
A clear statement of the associated hazards (e.g., "Harmful," "Irritant").
-
The accumulation start date (the date the first waste is added).
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[9]
Section 4: Waste Characterization and Segregation
Characterization: Based on its GHS hazard classifications, this compound is classified as hazardous waste. It should never be disposed of in the regular trash or down the sink.[9][11]
Segregation:
-
Do Not Mix: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently, producing heat or toxic gases.
-
Solid Waste Stream: This compound should be disposed of as solid chemical waste. If it is dissolved in a solvent for experimental reasons, the entire solution must be collected as liquid hazardous waste, and all components must be listed on the hazardous waste tag.
-
Avoid Contamination: Keep this waste stream separate from biological or radioactive waste unless it is a designated mixed waste, which requires highly specialized disposal procedures.
Section 5: Disposal Pathway Determination
The journey of hazardous waste from the laboratory bench to its final disposal site is a highly regulated process. The following workflow illustrates the standard procedure.
Caption: Waste Disposal Workflow from Laboratory to Final Disposition.
The final and most appropriate disposal method for chlorinated organic compounds like this is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the compound, preventing its release into the environment.
Section 6: Emergency Procedures - Spills and Exposures
In the event of an accidental release, prompt and correct action is critical.
Spill Response (Solid Powder):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Control Access: Prevent others from entering the spill area.
-
PPE: Don appropriate PPE, including a respirator if dust is airborne.
-
Clean-up: Gently sweep up the spilled solid, avoiding the creation of dust.[5][7] Place the material and any contaminated cleaning supplies (e.g., paper towels) into a properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[7]
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[7] Rinse mouth with water.
References
-
Managing Hazardous Waste Generated in Laboratories. (n.d.). Ohio.gov. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Chemical Compatibility Chart. (2024, April 19). Walchem. Retrieved from [Link]
-
2,6-dichloro-7-methyl-7H-purine. (n.d.). PubChem. Retrieved from [Link]
-
Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved from [Link]
-
Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]
-
Biological activities of purine analogues: a review. (2018, April 27). ResearchGate. Retrieved from [Link]
-
Disposal of Highly Chlorinated / Alkaline Disinfection Water Guideline. (2016, December 24). Water Corporation. Retrieved from [Link]
-
Baresova, V., Krijt, M., Kmochova, K., et al. (2022, December 2). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. International Journal of Molecular Sciences. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
